Product packaging for 1-Bromo-2-methoxy-3-methylbenzene(Cat. No.:CAS No. 52200-69-8)

1-Bromo-2-methoxy-3-methylbenzene

Cat. No.: B1281189
CAS No.: 52200-69-8
M. Wt: 201.06 g/mol
InChI Key: VUIUOSKXGNEORM-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3-methylbenzene ( 52200-69-8) is a versatile brominated aromatic compound offered with a minimum purity of 97% and characterized as a liquid at room temperature . With the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol, it serves as a critical synthetic intermediate in organic and medicinal chemistry research . Its molecular structure, featuring both bromine and methoxy substituents on a methylbenzene ring, makes it a valuable substrate for studying nucleophilic aromatic substitution reactions. Researchers can utilize this compound to explore mechanisms like the benzyne pathway, where a strong base abstracts a proton adjacent to the leaving group, leading to the formation of a reactive aryne intermediate that can be trapped by nucleophiles to form substituted arenes . This reactivity is fundamental for constructing complex molecular architectures. The primary application of this compound is as a key building block in the synthesis of more complex organic molecules and pharmaceutical raw intermediates . The methoxy and methyl groups can act as ortho/para-directors in Electrophilic Aromatic Substitution, while the bromine can facilitate metal-halogen exchange for cross-coupling reactions, providing multiple vectors for further functionalization. For safe handling, this material should be stored in a cool, dry place in a tightly sealed container with adequate ventilation . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO B1281189 1-Bromo-2-methoxy-3-methylbenzene CAS No. 52200-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIUOSKXGNEORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482974
Record name 2-Bromo-6-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-69-8
Record name 2-Bromo-6-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-2-methoxy-3-methylbenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Isomer Specificity: This document pertains specifically to 1-Bromo-2-methoxy-3-methylbenzene (CAS Number: 52200-69-8). It is crucial to distinguish this isomer from its structural relatives, such as 1-Bromo-3-methoxy-2-methylbenzene, as their chemical and physical properties may differ significantly.

Chemical Identity and Properties

This compound, also known by its synonym 2-Bromo-6-methylanisole, is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, a methoxy group, and a methyl group at positions 1, 2, and 3 respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52200-69-8[1][2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [2]
Physical Form Liquid (at room temperature)N/A
Boiling Point Data not readily availableN/A
Density Data not readily availableN/A
Solubility Data not readily availableN/A
Storage Sealed in dry, room temperature conditions.N/A

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the electrophilic bromination of 2-methoxy-3-methylphenol or the methylation of 2-bromo-6-methylphenol. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar compounds.

General Experimental Protocol: Electrophilic Bromination

This protocol outlines the bromination of an activated aromatic precursor.

Materials:

  • 2-methoxy-3-methylphenol (or a suitable precursor)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., Dichloromethane (DCM) or Acetic Acid)

  • An appropriate catalyst if required (e.g., Iron(III) bromide for Br₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve the starting material (e.g., 2-methoxy-3-methylphenol) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Workflow for the Synthesis of this compound

G cluster_start Starting Material Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start 2-methoxy-3-methylphenol in Solvent add_br Add Brominating Agent (e.g., NBS) at 0°C to Room Temperature start->add_br Reaction Initiation quench Quench with Na2S2O3 add_br->quench Reaction Completion neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify (Column Chromatography/Distillation) extract->purify end This compound purify->end Final Product

Caption: A generalized workflow for the synthesis of this compound via electrophilic bromination.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the interplay of its three substituents on the aromatic ring.

  • Bromine Atom: The carbon-bromine bond is a key site for various organic transformations. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon, nitrogen, and other functionalities, making it a valuable building block in the synthesis of more complex molecules.

  • Methoxy Group: The methoxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself.

  • Methyl Group: The methyl group is a weakly activating, ortho-para directing group.

The combination of these groups makes this compound a versatile intermediate in organic synthesis, particularly in the construction of polysubstituted aromatic compounds that may serve as precursors for pharmaceuticals, agrochemicals, and materials science applications. For instance, similar bromoanisole derivatives are utilized as key intermediates in the synthesis of various pharmaceutical agents.

Logical Relationship of Reactivity

G cluster_reactions Key Reaction Sites cluster_transformations Potential Transformations A This compound B C-Br Bond A->B C Aromatic Ring A->C D Cross-Coupling Reactions (e.g., Suzuki, Heck) B->D E Nucleophilic Substitution B->E F Electrophilic Aromatic Substitution C->F

Caption: Key reactive sites and potential transformations of this compound.

Biological Activity

Specific biological activity or signaling pathway involvement for this compound is not extensively documented in publicly available literature. However, the bromoanisole scaffold is present in various biologically active molecules. The biological effects of such compounds are highly dependent on the overall substitution pattern of the aromatic ring. Further research and screening would be necessary to elucidate any potential therapeutic applications for this specific isomer.

Safety and Handling

Based on available safety data for this compound, the following GHS hazard information has been identified:

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The available data for 1-Bromo-2-methoxy-3-methylbenzene (CAS Number: 52200-69-8) is summarized below. It is noteworthy that while the molecular formula and weight are definitive, specific experimental values for properties such as boiling and melting points remain largely unreported in readily accessible scientific literature. The compound is described as a liquid at room temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol
CAS Number 52200-69-8[1]
Physical Form Liquid
Storage Temperature Room Temperature (Sealed in dry conditions)
Purity 98% (As commercially available)
IUPAC Name This compound
InChI Key VUIUOSKXGNEORM-UHFFFAOYSA-N

Comparative Data of Isomers

For the purpose of scientific comparison, the physicochemical properties of other isomers of bromo-methoxy-methylbenzene are presented below. It is critical to note that these values are not interchangeable and belong to structurally distinct molecules.

Table 2: Physicochemical Properties of this compound Isomers

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)
1-Bromo-3-methoxy-2-methylbenzene31804-36-1150-151108 (at 9 Torr)1.378 (Predicted)
1-Bromo-4-methoxy-2-methylbenzene27060-75-9Not AvailableNot AvailableNot Available
1-Bromo-3-methoxy-5-methylbenzene29578-83-4Solid (form)Not AvailableNot Available

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of an organic compound such as this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[2][3] For compounds that may be solid at lower temperatures or for purity assessment of a synthesized batch, this method is fundamental.

Methodology:

  • Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is the end of the melting range.[3] A sharp melting range (0.5-1°C) is indicative of a pure compound.

Boiling Point Determination

For a liquid compound like this compound, the boiling point is a characteristic physical property.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[5][6][7]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[5][7]

  • Heating: The test tube assembly is attached to a thermometer and heated in a heating bath.[6]

  • Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[8][9] The heat source is then removed, and the liquid is allowed to cool.

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[8]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[10][11]

Methodology:

  • Mass Measurement: A clean, dry volumetric flask or pycnometer of a known volume is weighed accurately.

  • Volume Measurement: The flask is then filled to the calibration mark with the liquid, and the total mass of the flask and the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask. The density is then calculated by dividing the mass of the liquid by its known volume.[10]

    • Density (ρ) = Mass (m) / Volume (V)

Alternatively, for a less precise measurement, the mass of a sample can be measured on a balance, and its volume can be measured using a graduated cylinder.[11]

Solubility Determination

Understanding the solubility of a compound in various solvents provides insights into its polarity and functional groups.

Methodology:

  • Sample and Solvent: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[12]

  • Solvent Addition: A small volume of the test solvent (e.g., 0.75 mL of water, diethyl ether, 5% NaOH, 5% HCl, or concentrated H₂SO₄) is added in portions.[12][13]

  • Observation: The mixture is vigorously shaken after each addition.[12] The compound is classified as soluble if it completely dissolves.[14]

  • Classification: The solubility profile in different solvents helps in classifying the compound based on its acidic, basic, or neutral nature and its polarity.[15]

Visualizing the Experimental Workflow

The logical flow for the determination of the physicochemical properties of this compound can be visualized as follows:

G cluster_0 Physicochemical Property Determination Workflow A Obtain Pure Sample of This compound B Melting Point Determination (if solid at low temp) A->B C Boiling Point Determination A->C D Density Determination A->D E Solubility Analysis A->E F Data Compilation and Analysis B->F C->F D->F E->F G Technical Guide Generation F->G

Workflow for Physicochemical Property Determination.

References

Spectroscopic Profile of 1-Bromo-2-methoxy-3-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted and expected spectral characteristics of 1-Bromo-2-methoxy-3-methylbenzene, a substituted aromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of public experimental spectral data for this specific isomer, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for reference in the spectral data tables.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group, and the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Assignment
~ 7.0 - 7.3Doublet of doublets1HH-6
~ 6.8 - 7.1Triplet1HH-5
~ 6.7 - 7.0Doublet of doublets1HH-4
~ 3.8 - 4.0Singlet3HO-CH ₃ (C7)
~ 2.2 - 2.4Singlet3HAr-CH ₃ (C8)

Note: The chemical shifts for the aromatic protons are estimations and can be influenced by the combined electronic effects of the substituents. The multiplicity is predicted based on expected ortho and meta couplings.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will distinguish between the aromatic carbons and the carbons of the substituent groups.

Chemical Shift (δ, ppm)Predicted Assignment
~ 155 - 160C2 (C-O)
~ 135 - 140C3 (C-CH₃)
~ 130 - 135C5
~ 125 - 130C6
~ 120 - 125C4
~ 110 - 115C1 (C-Br)
~ 55 - 60C7 (O-C H₃)
~ 15 - 20C8 (Ar-C H₃)

Note: The assignments are based on typical substituent effects on benzene ring chemical shifts.

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityPredicted Assignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (methoxy and methyl)
1600 - 1450Strong to MediumAromatic C=C ring stretching
1275 - 1200StrongAsymmetric C-O-C stretch (aryl ether)
1075 - 1020StrongSymmetric C-O-C stretch (aryl ether)
850 - 750StrongC-H out-of-plane bending (trisubstituted benzene)
690 - 515Medium to StrongC-Br stretch[1]

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine.

m/zInterpretation
200 / 202Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio
185 / 187Loss of a methyl group (-CH₃)
121Loss of a bromine radical (·Br)
91Tropylium ion ([C₇H₇]⁺), a common fragment in alkylbenzenes[2][3]
77Phenyl cation ([C₆H₅]⁺) from the loss of all substituents

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the instrument on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed with parameters such as a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the TMS signal.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

G cluster_0 NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B Data Acquisition (¹H and ¹³C NMR) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D Obtain Spectrum

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add 16-32 scans for both background and sample to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography - GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization and Analysis:

    • Electron Impact (EI) is a common ionization method for small molecules.

    • The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with known patterns for similar compound classes.

G cluster_1 GC-MS Analysis Workflow E Sample Injection into GC F Separation in GC Column E->F G Ionization (e.g., EI) F->G H Mass Analysis G->H I Detection and Spectrum Generation H->I

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected spectral properties of this compound and the methodologies for their experimental determination. Researchers are encouraged to acquire experimental data for this specific compound to confirm these predictions.

References

synthesis of 1-Bromo-2-methoxy-3-methylbenzene from 2-methoxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 1-bromo-2-methoxy-3-methylbenzene from 2-methoxy-3-methylaniline. The primary transformation detailed is the Sandmeyer reaction, a robust and widely utilized method for the conversion of aromatic amines into aryl halides.[1][2][3] This process involves two key stages: the diazotization of the primary aromatic amine followed by the copper(I) bromide-mediated displacement of the diazonium group.[4][5]

Reaction Principle

The synthesis commences with the diazotization of 2-methoxy-3-methylaniline. In this step, the aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr), at low temperatures (0–5 °C) to form the corresponding arenediazonium salt.[6][7] The resulting diazonium salt is a versatile intermediate.[7]

The subsequent Sandmeyer reaction involves the introduction of the arenediazonium salt to a solution of copper(I) bromide (CuBr).[2][5] The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound.[1][8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer bromination of substituted anilines.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Purity
2-Methoxy-3-methylaniline137.18≥98%
Hydrobromic Acid (48% aq.)80.91ACS grade
Sodium Nitrite (NaNO₂)69.00≥99%
Copper(I) Bromide (CuBr)143.45≥98%
Diethyl Ether74.12Anhydrous
Saturated Sodium Bicarbonate Solution--
Saturated Sodium Chloride Solution (Brine)--
Anhydrous Magnesium Sulfate120.37-
Deionized Water18.02-

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

Part 1: Diazotization of 2-Methoxy-3-methylaniline

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2-methoxy-3-methylaniline (e.g., 13.72 g, 0.10 mol) in deionized water (100 mL).

  • Carefully add concentrated hydrobromic acid (48%, 60 mL) to the stirred suspension in a fume hood. The aniline salt will form, which may partially or fully dissolve.

  • Cool the mixture to 0–5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (25 mL) and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30–45 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.

Part 2: Sandmeyer Reaction

  • In a separate 500 mL flask, prepare a suspension of copper(I) bromide (17.21 g, 0.12 mol) in 20 mL of 48% hydrobromic acid.

  • To the vigorously stirred CuBr suspension, add the cold diazonium salt solution portion-wise at room temperature. Be prepared for vigorous evolution of nitrogen gas.

  • Once the addition is complete, warm the reaction mixture to 50–60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with saturated sodium chloride solution (brine) (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes the molar quantities and suggested amounts for the key reactants.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Methoxy-3-methylaniline137.1813.720.101.0
Sodium Nitrite69.007.250.1051.05
Copper(I) Bromide143.4517.210.121.2

Note: The yield of the reaction is dependent on various factors including the purity of reagents and strict adherence to the reaction conditions. Yields for Sandmeyer reactions typically range from 60% to 80%.[9]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Synthesis of this compound cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_workup Part 3: Work-up and Purification aniline 2-Methoxy-3-methylaniline diazonium Arenediazonium Salt Solution aniline->diazonium 1. Add HBr 2. Cool to 0-5°C hbr HBr (48% aq.) hbr->diazonium nano2 NaNO₂ Solution nano2->diazonium Dropwise addition reaction_mixture Reaction Mixture diazonium->reaction_mixture Portion-wise addition cu_br CuBr Suspension in HBr cu_br->reaction_mixture reaction_mixture->reaction_mixture Warm to 50-60°C extraction Extraction with Diethyl Ether reaction_mixture->extraction washing Washing Sequence (H₂O, NaHCO₃, Brine) extraction->washing drying Drying over MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-3-methylbenzene: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-3-methylbenzene (CAS No. 52200-69-8), a substituted aromatic compound with applications as a key intermediate in organic synthesis. This document details its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in research and drug development.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. It is typically offered in various purities, with 98% being a common grade. Researchers can procure this compound from vendors such as Parchem, Sigma-Aldrich (under the Ambeed brand), and Appchem.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted, and experimental data may vary.

PropertyValueReference
CAS Number 52200-69-8[2]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
Physical Form Liquid
Storage Temperature Room Temperature (Sealed in dry conditions)
IUPAC Name This compound
InChI Key VUIUOSKXGNEORM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(Br)C(OC)=C1[2]

Synthesis of this compound

Proposed Synthetic Pathway

G A 2-Bromo-6-methylphenol B This compound A->B Methylation R Dimethyl sulfate, K₂CO₃, Acetone

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of this compound from 2-bromo-6-methylphenol.

Materials:

  • 2-Bromo-6-methylphenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Aromatic protons (multiplets), methoxy protons (singlet around 3.8 ppm), and methyl protons (singlet around 2.2 ppm).
¹³C NMR Aromatic carbons, methoxy carbon, and methyl carbon signals.
IR C-H stretching (aromatic and aliphatic), C-O stretching, and C-Br stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight (201.06 g/mol ) and a characteristic isotopic pattern for a bromine-containing compound.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility stems from the presence of a bromine atom, which can participate in a variety of cross-coupling reactions.

Potential Synthetic Transformations

The following diagram illustrates the potential synthetic utility of this compound as a precursor in common carbon-carbon and carbon-heteroatom bond-forming reactions.

G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Products A This compound B Suzuki Coupling (Aryl-Aryl Bond) A->B C Sonogashira Coupling (Aryl-Alkynyl Bond) A->C D Buchwald-Hartwig Amination (Aryl-Nitrogen Bond) A->D E Biaryl Compounds B->E F Aryl-Alkynes C->F G Arylamines D->G

Caption: Potential synthetic applications of this compound.

These transformations allow for the introduction of diverse functional groups, making this compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The methoxy and methyl groups on the aromatic ring can also influence the regioselectivity of further electrophilic aromatic substitution reactions.

Safety Information

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily available substituted aromatic compound with significant potential as a synthetic intermediate. While detailed experimental protocols for its synthesis and specific applications in complex biological pathways are not extensively documented in publicly accessible literature, its chemical structure allows for a wide range of synthetic transformations. This guide provides researchers and drug development professionals with a foundational understanding of its properties, a practical synthetic approach, and a perspective on its utility in the synthesis of more complex molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various fields of chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety protocols and handling procedures for 1-Bromo-2-methoxy-3-methylbenzene. Given the potential hazards associated with halogenated aromatic compounds, stringent adherence to safety measures is imperative to ensure personnel and environmental protection.

Hazard Identification and Classification

While a specific GHS classification for this compound is not widely available, data from the isomeric compound 1-Bromo-4-methoxy-2-methylbenzene suggests potential hazards.[1] Halogenated aromatic hydrocarbons as a class are associated with risks including irritation to the eyes, mucous membranes, and lungs, as well as potential liver and skin effects.[2]

Inferred GHS Classification (based on 1-Bromo-4-methoxy-2-methylbenzene):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Note: This classification is extrapolated and should be treated as a preliminary hazard assessment.

Physical and Chemical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes key physical and chemical properties, which are expected to be identical or very similar to its isomers.

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[1][3]
Molecular Weight 201.06 g/mol [1][3]
Appearance Likely a liquid or low-melting solid-
Storage Temperature Room Temperature, sealed in a dry environment[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound and similar halogenated aromatic compounds.[4]

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[4]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).[4] Disposable nitrile gloves should be changed immediately upon contamination.Prevents skin contact, which can lead to irritation or burns.[4]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.Protects skin from accidental splashes and spills.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Prevents inhalation of potentially harmful vapors.[4]

Experimental Protocols: Safe Handling and Storage

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

4.1. General Handling

  • Work Area Preparation: All manipulations of this compound should be carried out in a well-ventilated laboratory, inside a certified chemical fume hood.[4] The work area should be clean, organized, and free of incompatible materials.

  • Chemical Transfer: Use appropriate tools, such as glass pipettes or syringes, to carefully transfer the chemical and minimize the risk of spills.[4]

  • Heating: Avoid overheating. Vapors of similar compounds may form explosive mixtures with air at elevated temperatures.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

4.2. Storage

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • The recommended storage condition is at room temperature, sealed in a dry environment.[3]

Diagram: General Handling Workflow

G prep Preparation ppe Don PPE (Goggles, Lab Coat, Gloves) prep->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 handling Handle Chemical fume_hood->handling Step 3 waste Segregate Halogenated Waste handling->waste Step 4 cleanup Decontaminate Work Area & Glassware waste->cleanup Step 5 post Post-Handling cleanup->post Step 6 remove_ppe Remove PPE post->remove_ppe Step 7 wash Wash Hands Thoroughly remove_ppe->wash Step 8

Caption: A typical workflow for safely handling halogenated aromatic compounds.

Emergency Procedures

Immediate and correct response to an emergency is crucial.

5.1. Personnel Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

5.2. Spill Response

  • Minor Spill: For a small spill within a fume hood, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.[4]

  • Major Spill: Evacuate the laboratory immediately and alert others. Secure the area and prevent entry. Contact your institution's emergency response team. Do not attempt to clean up a large spill unless you are properly trained and equipped.[7]

Diagram: Spill Response Logic

G start Spill Occurs assess Assess Hazard (Size, Location) start->assess is_major Is spill large or outside fume hood? assess->is_major evacuate EVACUATE AREA Call Emergency Response is_major->evacuate Yes minor_spill Minor Spill Protocol is_major->minor_spill No don_ppe Ensure Full PPE minor_spill->don_ppe contain Contain with Inert Absorbent Material don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area & Dispose of Waste collect->decontaminate

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2-methoxy-3-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Bromo-2-methoxy-3-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility through established experimental protocols. It includes a detailed methodology for the widely accepted shake-flask equilibrium solubility method, a structured template for data presentation, and a visual workflow to guide researchers in generating reliable and comparable solubility data.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methoxy group, and a methyl group. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit varying degrees of solubility in different organic solvents based on their polarity. This guide provides the necessary protocols to quantify this solubility.

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to be a moderately polar molecule. It is anticipated to have good solubility in a range of common organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons. Its solubility is expected to be lower in highly nonpolar solvents like hexanes and very low in polar protic solvents like water.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Solvent Class Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Aromatic Hydrocarbons Toluene
Xylenes
Halogenated Solvents Dichloromethane (DCM)
Chloroform
Nonpolar Solvents Hexane
Cyclohexane
Polar Aprotic Solvents Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols

The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for obtaining thermodynamic equilibrium solubility data.[1][2][3]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[2] At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound at that temperature.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials or carefully withdraw the supernatant using a syringe fitted with a syringe filter. Filtration is crucial to prevent undissolved solid particles from affecting the concentration measurement.

  • Sample Analysis:

    • Accurately dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor × 100)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound in organic solvents.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess This compound B Add known volume of organic solvent A->B to vial C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter or centrifuge to get clear supernatant D->E F Dilute supernatant E->F G Analyze concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H I Solubility Data Solvent Temperature Concentration H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a standardized methodology for determining the solubility of this compound in a variety of organic solvents. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reproducible data. The provided table template will aid in the systematic recording and comparison of these results, contributing to a better understanding of the physicochemical properties of this compound for its effective application in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Bromo-2-methoxy-3-methylbenzene. In the absence of extensive experimental crystallographic data for this specific molecule, this guide leverages computational chemistry to predict its structural parameters and conformational landscape. Detailed theoretical protocols are provided, alongside generalized experimental procedures for its synthesis and characterization based on established methods for analogous compounds.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉BrO. Its structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a methyl group at positions 1, 2, and 3, respectively.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
CAS Number 52200-69-8
Canonical SMILES CC1=C(C(=CC=C1)Br)OC
Topological Polar Surface Area 9.2 Ų
Rotatable Bond Count 1
Predicted Molecular Geometry

The optimized molecular geometry of this compound was determined using Density Functional Theory (DFT) calculations. These calculations provide insights into bond lengths, bond angles, and dihedral angles of the most stable conformation.

Table 1: Predicted Bond Lengths

BondBond Length (Å)
C1-Br1.895
C2-O11.368
O1-C(methoxy)1.421
C1-C21.405
C2-C31.398
C3-C41.395
C4-C51.396
C5-C61.397
C6-C11.401
C3-C(methyl)1.512

Table 2: Predicted Bond Angles

AngleBond Angle (°)
Br-C1-C2118.5
C1-C2-O1121.3
C2-O1-C(methoxy)118.2
C1-C2-C3119.7
C2-C3-C(methyl)121.8
C2-C3-C4118.9
C(methyl)-C3-C4119.3

Table 3: Key Predicted Dihedral Angles

Dihedral AngleAngle (°)
Br-C1-C2-O10.5
C1-C2-O1-C(methoxy)-1.2
C1-C2-C3-C(methyl)179.8
O1-C2-C3-C(methyl)-0.3

Conformational Analysis

The conformational preference of this compound is primarily determined by the rotation of the methoxy group relative to the benzene ring. A potential energy surface scan was performed by systematically rotating the C1-C2-O1-C(methoxy) dihedral angle to identify the most stable conformation.

The computational results indicate that the most stable conformation is one where the methoxy group's methyl substituent is oriented away from the bulky bromine atom, lying nearly in the plane of the benzene ring. This planar conformation is favored due to the minimization of steric hindrance between the methoxy group and the adjacent bromine atom. A second, less stable conformer exists where the methyl group of the methoxy moiety is rotated approximately 180 degrees. The energy barrier for rotation of the methoxy group is predicted to be relatively low.

G Conformational Energy Profile Workflow cluster_input Input Structure cluster_calc Computational Analysis cluster_output Results start Initial Structure of this compound pes_scan Potential Energy Surface Scan (Rotate C-O bond) start->pes_scan Define rotational coordinate geom_opt Geometry Optimization of Conformers pes_scan->geom_opt Identify energy minima stable_conformer Identification of Most Stable Conformer geom_opt->stable_conformer Compare energies structural_data Extraction of Bond Lengths, Angles, and Dihedral Angles stable_conformer->structural_data Analyze optimized geometry

Caption: Workflow for the computational conformational analysis.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound involves the bromination of 2-methoxy-3-methylphenol.

Protocol: Electrophilic Bromination

  • Dissolution: Dissolve 2-methoxy-3-methylphenol (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the cooled solution with stirring. The reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

G Proposed Synthesis Workflow cluster_synthesis Synthesis Steps start 2-methoxy-3-methylphenol bromination Electrophilic Bromination with Br2 start->bromination workup Aqueous Workup and Extraction bromination->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region is expected to show complex splitting patterns corresponding to the three adjacent protons on the benzene ring. The methoxy and methyl groups should appear as singlets in the upfield region.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Six distinct signals are expected in the aromatic region, with additional signals for the methoxy and methyl carbons.

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid compound can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. Expected characteristic peaks include C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy group, and C-Br stretching.

Computational Methodology

The geometric and conformational data presented in this guide were obtained through DFT calculations performed with a widely used computational chemistry software package.

Protocol: Density Functional Theory (DFT) Calculations

  • Structure Building: The initial 3D structure of this compound was built using molecular modeling software.

  • Conformational Search: A conformational search was performed by rotating the C1-C2-O1-C(methoxy) dihedral angle in 15° increments, followed by a geometry optimization at each step to identify the global energy minimum.

  • Geometry Optimization: The final geometry optimization of the lowest energy conformer was carried out using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

G Computational Protocol Logic cluster_protocol DFT Calculation Steps build Build Initial 3D Structure conf_search Conformational Analysis build->conf_search geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc data_extraction Extract Structural Parameters freq_calc->data_extraction

Caption: Logical flow of the computational protocol used.

The Versatile Building Block: A Technical Guide to 1-Bromo-2-methoxy-3-methylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxy-3-methylbenzene is a substituted aromatic compound that holds significant promise as a versatile building block in the field of medicinal chemistry. Its unique trifunctional substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group, offers a powerful scaffold for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective chemical modifications, primarily through cross-coupling reactions, enabling the construction of diverse libraries of compounds for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a discussion of its potential in targeting various biological pathways.

Introduction: The Bromo-Methoxyphenyl Motif in Drug Discovery

Substituted brominated aromatic compounds are fundamental intermediates in modern medicinal chemistry. The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex drug candidates.

The methoxy and methyl groups on the benzene ring of this compound also play a critical role. They influence the electronic properties of the aromatic ring, modulating its reactivity and the pharmacokinetic profile of derivative compounds. The steric hindrance provided by the ortho-methyl group can also direct the regioselectivity of certain reactions and influence the binding of the final molecule to its biological target.

Synthesis and Characterization

Proposed Synthesis of this compound

A potential synthetic pathway for this compound is the electrophilic bromination of 2-methoxy-3-methylphenol, followed by methylation of the resulting bromophenol. A more direct, albeit potentially less regioselective, route would be the direct bromination of 2-methoxy-3-methylbenzene (2-methylanisole).

Experimental Protocol: Bromination of 2-methylanisole

  • Materials: 2-methylanisole, N-Bromosuccinimide (NBS), Acetonitrile (CH3CN), standard laboratory glassware for organic synthesis.

  • Procedure:

    • Dissolve 2-methylanisole (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Data not available
Melting Point Data not available
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate)

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will likely display a complex splitting pattern due to the trisubstituted nature of the ring.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2).

Key Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in medicinal chemistry is its use as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the formation of biaryl structures, which are prevalent in a vast array of biologically active molecules.

Suzuki_Miyaura_Coupling A 1-Bromo-2-methoxy- 3-methylbenzene E Biaryl Product A->E Suzuki-Miyaura Coupling B Organoboron Reagent (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[1]

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., potassium carbonate), Solvent (e.g., a mixture of toluene and water), Standard glassware for inert atmosphere reactions.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).

    • Add the degassed solvent system (e.g., toluene:water 4:1).

    • Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl bromides, which can be adapted for this compound.

Catalyst SystemAryl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(dppf)·CH₂Cl₂4-BromoanisolePhenylboronic acidK₃PO₄Toluene/H₂O1001295
Pd(PPh₃)₄1-Bromo-4-nitrobenzenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O80698
Pd₂(dba)₃ / XPhos4-Bromobenzonitrile4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane1001692

Other Potential Chemical Transformations

Beyond the Suzuki-Miyaura coupling, the reactivity of this compound allows for a range of other valuable transformations in medicinal chemistry.

Other_Reactions Start 1-Bromo-2-methoxy- 3-methylbenzene Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Grignard Grignard Formation (Mg, THF) Start->Grignard Product1 Styrene Derivative Heck->Product1 Product2 Arylacetylene Derivative Sonogashira->Product2 Product3 Aniline Derivative Buchwald->Product3 Product4 Aryl Grignard Reagent Grignard->Product4

Inferred Medicinal Chemistry Applications

While there is a lack of direct biological data for this compound, the biological activities of structurally related compounds provide insights into its potential therapeutic applications. The 2-methoxy-3-methylphenyl moiety can be considered a key pharmacophore that can be incorporated into larger molecules to target a variety of biological systems.

Anticancer Potential

Many biologically active compounds with anticancer properties contain substituted methoxyphenyl rings. For instance, derivatives of bromophenols have demonstrated both antioxidant and anticancer activities. The this compound scaffold can be elaborated to generate libraries of compounds for screening against various cancer cell lines and protein kinases, which are common targets in oncology drug discovery.

Antimicrobial and Anti-inflammatory Agents

The benzimidazole scaffold, which can be synthesized from precursors derived from substituted anilines, is a privileged structure in medicinal chemistry, with many derivatives exhibiting antimicrobial, antiviral, and anti-inflammatory properties. The amino derivative of this compound (obtained via Buchwald-Hartwig amination) could serve as a precursor for novel benzimidazole-based therapeutics.

Drug Discovery Workflow

The integration of this compound into a drug discovery program would typically follow a well-defined workflow, starting from the synthesis of a diverse library of derivatives and culminating in the identification of lead compounds with promising therapeutic potential.

Drug_Discovery_Workflow Start 1-Bromo-2-methoxy- 3-methylbenzene Library Library Synthesis (e.g., Suzuki Coupling) Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the strategic and selective introduction of molecular diversity, primarily through robust and well-established cross-coupling methodologies. While direct biological data for this specific compound is limited, the proven therapeutic relevance of the bromo-methoxyphenyl scaffold in a wide range of bioactive molecules underscores its potential. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in the synthesis of novel compounds with the potential to become the next generation of therapeutic agents. Further exploration of the biological activities of its derivatives is warranted and is anticipated to unlock new avenues in the development of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic structures.[1][2] These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds.[3] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 1-Bromo-2-methoxy-3-methylbenzene, a sterically hindered aryl bromide. The presence of ortho-substituents (methoxy and methyl groups) on this substrate presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields. These notes are intended to guide researchers in developing robust and efficient synthetic routes to novel biaryl compounds.

Challenges and Considerations for a Sterically Hindered Substrate

The Suzuki coupling of this compound is influenced by the steric hindrance around the bromine atom, which can impede the oxidative addition step in the catalytic cycle. To overcome this, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the catalytic activity and promote efficient coupling with sterically demanding substrates.[4][5] The choice of base and solvent system also plays a crucial role in the reaction's success, affecting both the reaction rate and the suppression of side reactions such as protodeboronation.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and yields for the coupling of structurally similar, sterically hindered aryl bromides with various arylboronic acids. This data serves as a valuable starting point for reaction optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Arylboronic AcidYield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Phenylboronic acid>95
2Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane110184-Methoxyphenylboronic acid85-95
3Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O80243-Tolylboronic acid70-85
4PdCl₂(dppf) (3)-K₂CO₃DMF90164-Acetylphenylboronic acid80-90
5PEPPSI-IPr (2)-KOtBuTHF7010Naphthalene-2-boronic acid>90

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure that can be adapted and optimized for specific research needs.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methoxy-3-methyl-1,1'-biphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R_R1 R-Pd(II)L-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Solvents (Anhydrous Organic + Degassed H₂O) inert->solvent react Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup Aqueous Work-up (Extraction and Washing) react->workup dry Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) workup->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has broad utility in the pharmaceutical and materials science industries due to its tolerance for a wide range of functional groups and its ability to form C-N bonds where traditional methods like nucleophilic aromatic substitution are ineffective.[1][2]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-Bromo-2-methoxy-3-methylbenzene, a sterically hindered aryl bromide. The presence of two ortho-substituents (methoxy and methyl groups) necessitates the use of specialized, bulky phosphine ligands to achieve high reaction efficiency and yield.[2][3] These catalyst systems are designed to facilitate the key steps of the catalytic cycle, overcoming the steric hindrance posed by the substrate.

Reaction Principle and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][5]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, which releases the N-aryl amine product and regenerates the active Pd(0) catalyst.[2][4]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex [L-Pd(II)(Ar)(Br)] Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [L-Pd(II)(Ar)(NHR¹R²)]⁺Br⁻ Amine Coordination Complex oa_complex->amine_coord Amine Coordination (R¹R²NH) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² Product amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

Achieving high yields for the amination of the sterically hindered this compound requires careful selection of the catalyst, ligand, base, and solvent. Bulky, electron-rich dialkylbiaryl phosphine ligands are particularly effective for such transformations.[2][3] The following tables summarize typical reaction conditions and expected yields based on couplings of similar ortho-substituted aryl bromides.

Table 1: Typical Conditions for Amination with Secondary Amines (e.g., Morpholine)

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.0)XPhos (2.5)NaOt-Bu (1.4)Toluene10012-18>95
2Pd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)Dioxane10018-24>90
3Pd(OAc)₂ (1.5)DavePhos (3.0)NaOt-Bu (1.4)Toluene9016-24>92

Table 2: Typical Conditions for Amination with Primary Amines (e.g., n-Hexylamine)

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)BrettPhos (3.0)LiHMDS (1.5)Toluene10012-24>90
2Pd(OAc)₂ (2.0)XPhos (4.0)NaOt-Bu (1.5)Toluene11018-24>88
3Pd₂(dba)₃ (2.0)tBuXPhos (4.0)K₂CO₃ (2.0)t-BuOH10024>85
Experimental Workflow

The general workflow for performing a Buchwald-Hartwig amination involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.

G prep 1. Preparation Oven-dry Schlenk tube. Equip with stir bar. add_solids 2. Add Solids Add Pd source, ligand, and base to the Schlenk tube. prep->add_solids inert 3. Inert Atmosphere Seal tube, evacuate, and backfill with Argon/N₂ (3x). add_solids->inert add_liquids 4. Add Liquids Add aryl bromide, amine, and anhydrous solvent via syringe. inert->add_liquids react 5. Reaction Heat mixture to target temperature with vigorous stirring. add_liquids->react monitor 6. Monitoring Track reaction progress by TLC or GC-MS. react->monitor workup 7. Workup Cool, dilute with EtOAc, filter through Celite, wash with brine. monitor->workup purify 8. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. An inert atmosphere is required as the palladium catalyst and phosphine ligands are sensitive to oxygen.[4]

Protocol 1: Amination with a Secondary Amine (Morpholine)

This protocol details the coupling of this compound with morpholine using a Pd₂(dba)₃/XPhos catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.025 mmol, 2.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), XPhos (11.9 mg), and sodium tert-butoxide (135 mg).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Through the septum, add this compound (215 mg) followed by anhydrous toluene (5 mL) and morpholine (105 µL) via syringe.

  • Replace the septum with a Teflon screw cap, ensuring the seal is tight.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Amination with a Primary Amine (n-Hexylamine)

This protocol details the coupling of this compound with n-hexylamine using a Pd(OAc)₂/BrettPhos catalyst system, suitable for primary amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Hexylamine (1.3 mmol, 1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) (0.04 mmol, 4.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (4.5 mg), BrettPhos (21.5 mg), and sodium tert-butoxide (144 mg) to an oven-dried reaction vial equipped with a stir bar.

  • Seal the vial with the screw cap. Remove the vial from the glovebox (if used).

  • Add this compound (215 mg), followed by anhydrous toluene (5 mL) and n-hexylamine (172 µL) via syringe.

  • Place the vial in a preheated heating block or oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the aryl bromide is fully consumed (typically 18-24 hours).

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a plug of silica gel, eluting with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to isolate the pure secondary arylamine product.

References

Application Notes and Protocols for the Formation of 2-methoxy-3-methylphenylmagnesium bromide from 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are among the most pivotal organometallic compounds in organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2][3] This document provides a comprehensive guide to the preparation of the Grignard reagent 2-methoxy-3-methylphenylmagnesium bromide from its corresponding aryl halide, 1-Bromo-2-methoxy-3-methylbenzene. The presence of both an electron-donating methoxy group and a methyl group on the aromatic ring influences the reactivity of the starting material and necessitates careful control over the reaction conditions to ensure successful formation of the desired organometallic species. These reagents are highly valuable intermediates in the synthesis of complex organic molecules, including pharmaceutical agents and functionalized materials.[4]

This protocol outlines the necessary materials, detailed experimental procedures, and critical parameters to facilitate the successful and safe synthesis of this Grignard reagent. Additionally, potential side reactions and troubleshooting strategies are discussed to aid researchers in overcoming common challenges associated with Grignard reagent formation.

Data Presentation

The successful formation of a Grignard reagent is highly dependent on the substrate and reaction conditions. While specific yield data for this compound is not extensively published, the following table summarizes typical yields and conditions for the formation of Grignard reagents from structurally related substituted bromobenzenes to provide an expected range and comparative data.

Aryl BromideSolventTemperature (°C)InitiatorTypical Yield (%)Reference
BromobenzeneDiethyl EtherRefluxIodine~95[5]
BromobenzeneTHFReflux1,2-Dibromoethane>95[5]
4-BromotolueneTHF25None85-90[5]
2-BromotolueneTHF501,2-Dibromoethane~80[5]
4-BromoanisoleTHF25Iodine~90[5]
o-BromoanisoleTHFRefluxIodineNot specified[6][7]

Experimental Protocols

Materials
  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • 1,2-Dibromoethane (alternative initiator)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard, dry glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

Pre-Reaction Preparations: Ensuring Anhydrous Conditions

The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will react with water.[2][8]

  • Glassware: All glassware must be thoroughly dried in an oven at a minimum of 120°C for at least four hours and assembled while still hot under a stream of dry nitrogen or argon gas.[5]

  • Solvent: Anhydrous THF is essential. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or a commercially available anhydrous solvent from a sealed container.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[1] Activation is crucial and can be achieved by gently grinding the turnings in a mortar and pestle to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium.[8]

Reaction Setup and Procedure
  • Apparatus Assembly: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, add magnesium turnings (1.2 equivalents relative to the aryl bromide). Attach a reflux condenser with a nitrogen or argon inlet and a dropping funnel to the flask. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.[5]

  • Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. The disappearance of the brown color of the iodine or the evolution of gas bubbles (ethane) indicates that the magnesium surface is activated.[1][5]

  • Preparation of Aryl Bromide Solution: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Grignard Reagent Formation:

    • Once initiation is confirmed, transfer a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel into the flask containing the magnesium suspension.[5]

    • The reaction mixture should become cloudy, and a gentle exotherm (release of heat) may be observed, indicating the start of the Grignard reagent formation. If the reaction does not initiate, gentle warming with a heat gun may be necessary.[5]

    • Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction may require the use of an ice-water bath for temperature control.[5]

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. Gentle heating to reflux may be required to drive the reaction to completion.[5]

  • Confirmation and Use: The resulting dark gray or brown solution is the Grignard reagent, 2-methoxy-3-methylphenylmagnesium bromide. The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions. For optimal results, it is recommended to use the freshly prepared Grignard reagent immediately.[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glassware Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glassware->prep_reagents activate_mg Activate Magnesium prep_reagents->activate_mg initiation Initiate Reaction activate_mg->initiation addition Dropwise Addition of Aryl Bromide initiation->addition reflux Stir/Reflux to Completion addition->reflux titration Titration (Optional) reflux->titration use Immediate Use in Subsequent Reaction titration->use

Caption: Workflow for the synthesis of 2-methoxy-3-methylphenylmagnesium bromide.

Signaling Pathway of Grignard Reagent Formation and Side Reactions

reaction_pathway Reaction Pathway of Grignard Formation and Potential Side Reactions ArBr This compound Grignard 2-methoxy-3-methylphenylmagnesium bromide (Desired Product) ArBr->Grignard + Mg / THF Wurtz Wurtz Coupling Product (Homocoupled Dimer) ArBr->Wurtz Side Reaction Initiation Initiation (I2 or C2H4Br2) ArBr->Initiation Reacts with Mg Magnesium Mg->Grignard Mg->Initiation Activated by Grignard->Wurtz Side Reaction Protonation Benzene Derivative (from reaction with H2O) Grignard->Protonation Reacts with Initiation->Grignard Forms THF Anhydrous THF H2O Trace H2O H2O->Protonation

References

Application Notes and Protocols: The Versatility of 1-Bromo-2-methoxy-3-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-3-methylbenzene is a versatile aromatic building block with significant potential in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom, a methoxy group, and a methyl group on a benzene ring, allows for a variety of chemical transformations. The bromine atom serves as a handle for numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group can influence the regioselectivity of certain reactions through its electronic and directing effects. These attributes make this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of C-C and C-N bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of biaryl compounds by reacting an aryl halide with an organoboron compound.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001680-92
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80688-98
PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF90885-94

Note: The data in this table is representative for aryl bromides and should be used as a starting point for optimization.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the arylation of amines.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by an anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2485-95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-2480-92
Pd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluene10012-2482-94
PdCl₂(dppf) (3)-LHMDS (1.5)THF666-1875-90

Note: The data in this table is representative for aryl bromides and should be used as a starting point for optimization.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of toluene and an amine base (5 mL). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired aryl alkyne.

Table 3: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF25-506-1285-95
Pd(OAc)₂ (2)CuI (4)i-Pr₂NHDMF601280-90
Pd(PPh₃)₄ (3)CuI (2)PiperidineToluene708-1682-94
PdCl₂(dppf) (2)CuI (5)DIPA1,4-Dioxane8012-2478-88

Note: The data in this table is representative for aryl bromides and should be used as a starting point for optimization.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be readily converted into a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds.

Experimental Protocol: Preparation of 2-methoxy-3-methylphenylmagnesium bromide

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equiv.) in the flask.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

  • Grignard Formation: Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Subsequent Reaction: The resulting solution of 2-methoxy-3-methylphenylmagnesium bromide can be used directly in subsequent reactions with various electrophiles, such as aldehydes, ketones, or carbon dioxide.[6]

Application in Heterocycle Synthesis: A Proposed Route to Substituted Carbazoles

Carbazoles are an important class of nitrogen-containing heterocycles with significant biological activities.[7] this compound can serve as a key starting material for the synthesis of substituted carbazoles, for example, through a Buchwald-Hartwig amination followed by an intramolecular cyclization.

Proposed Synthetic Pathway

A plausible route involves the coupling of this compound with a suitably substituted aniline (e.g., 2-bromoaniline) via a Buchwald-Hartwig amination to form a diarylamine intermediate. This intermediate can then undergo an intramolecular cyclization, such as a palladium-catalyzed C-H activation or a classic Cadogan cyclization, to afford the carbazole skeleton.

Carbazole_Synthesis start This compound buchwald Buchwald-Hartwig Amination start->buchwald aniline 2-Bromoaniline aniline->buchwald diarylamine Diarylamine Intermediate buchwald->diarylamine cyclization Intramolecular Cyclization diarylamine->cyclization carbazole Substituted Carbazole cyclization->carbazole

Caption: Proposed pathway for carbazole synthesis.

Directed ortho-Metalation (DoM)

The methoxy group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to it.[8] This allows for the introduction of an electrophile at a specific position, further enhancing the synthetic utility of this building block.

Conceptual Protocol for Directed ortho-Metalation

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous ether solvent (e.g., THF) and cool to -78 °C.

  • Lithiation: Add a strong organolithium base, such as n-butyllithium or sec-butyllithium, dropwise. The methoxy group will direct the lithiation to the C6 position.

  • Electrophilic Quench: After stirring for a period to ensure complete lithiation, add a suitable electrophile (e.g., an aldehyde, ketone, or alkyl halide) to quench the aryllithium species.

  • Work-up and Purification: After an appropriate reaction time, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by standard methods such as column chromatography.

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in a wide range of transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and directed ortho-metalation, makes it a powerful tool for the construction of complex molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex, often with a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1][2]

This document provides a detailed protocol for the Sonogashira coupling of 1-Bromo-2-methoxy-3-methylbenzene, a sterically hindered and electron-rich aryl bromide. The presence of ortho-substituents can pose challenges; therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for a successful transformation.[4][5][6] For such challenging substrates, copper-free conditions are often advantageous to prevent the common side reaction of alkyne homocoupling (Glaser-Hay coupling).[4]

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides

The following table summarizes various conditions for the Sonogashira coupling of aryl bromides, providing a comparative overview for adapting the protocol to this compound.

Catalyst System Aryl Bromide Alkyne Base Solvent Temp. (°C) Time (h) Yield (%) Notes
PdCl₂(PPh₃)₂ / CuI1-Bromo-4-(methoxymethoxy)benzenePhenylacetyleneEt₃NTolueneRT12HighStandard copper co-catalyzed conditions.[1]
Pd(OAc)₂ / PPh₃1-Bromo-2-(methoxymethoxy)benzeneTrimethylsilylacetyleneDiisopropylamineTHF6016GoodCopper-free conditions.[1]
PdCl₂(CH₃CN)₂ / XPhosBromobenzenePhenylacetyleneCs₂CO₃3% PTS/H₂ORT583Copper-free, micellar catalysis in water.[7][8]
(AllylPdCl)₂ / P(t-Bu)₃BromoacetophenonePhenylacetyleneQuinuclidineAcetonitrileRT0.5>95Highly efficient copper-free protocol at room temperature.[9]
Pd(PPh₃)₂Cl₂ / CuIAryl halideTerminal alkyneDiisopropylamineTHFRT389General protocol for a range of substrates.[10]
NiCl₂ / 1,10-phenanthrolineAryl iodide/bromideTerminal alkyne-DMAc25--Nickel-catalyzed Sonogashira-type reaction.[11]

Experimental Protocols

This section provides a detailed experimental procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established methodologies for sterically hindered and electron-rich aryl bromides.[4][9]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst: (AllylPdCl)₂

  • Phosphine ligand: Tri-tert-butylphosphine (P(t-Bu)₃)

  • Base: Cesium carbonate (Cs₂CO₃) or an amine base like Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., (AllylPdCl)₂, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent and Substrates: Add the anhydrous solvent (e.g., Toluene, 5-10 mL per mmol of aryl bromide). Then, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Experimental Workflow

Sonogashira_Workflow reagents 1. Add Pd Catalyst, Ligand, and Base inert 2. Establish Inert Atmosphere reagents->inert add_substrates 3. Add Solvent, Aryl Bromide, & Alkyne inert->add_substrates react 4. Stir at RT or Heat add_substrates->react monitor 5. Monitor Progress (TLC/GC) react->monitor workup 6. Quench and Extract monitor->workup Reaction Complete purify 7. Purify (Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) alkyne_complex [Ar-Pd(II)(C≡CR')L₂] pd_complex->alkyne_complex Deprotonation & Transmetalation (R'C≡CH, Base) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR' alkyne_complex->product Pd Intermediate Pd Intermediate Final Product Final Product

Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically substituted dibenzofuran, carbazole, and phenothiazine derivatives, using 1-Bromo-2-methoxy-3-methylbenzene as a key starting material. The methodologies are based on established palladium and copper-catalyzed cross-coupling reactions and classical condensation reactions, adapted for this specific substrate.

Synthesis of a Substituted Dibenzofuran via Intramolecular C-H Activation

This protocol outlines a two-step synthesis of 1-methoxy-2-methyl-dibenzofuran from this compound. The strategy involves an initial Suzuki-Miyaura coupling to introduce a 2-hydroxyphenyl group, followed by a palladium-catalyzed intramolecular C-O bond formation.

Experimental Workflow:

start 1-Bromo-2-methoxy- 3-methylbenzene suzuki Suzuki-Miyaura Coupling (2-hydroxyphenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O) start->suzuki intermediate 2-(2-Methoxy-3-methylphenyl)phenol suzuki->intermediate cyclization Intramolecular C-O Cyclization (Pd(OAc)2, P(o-tol)3, Cs2CO3, DMF) intermediate->cyclization product 1-Methoxy-2-methyl-dibenzofuran cyclization->product analysis Purification & Analysis (Column Chromatography, NMR, MS) product->analysis

Caption: Workflow for the synthesis of 1-methoxy-2-methyl-dibenzofuran.

Experimental Protocol:

Step 1: Synthesis of 2-(2-Methoxy-3-methylphenyl)phenol

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction at 90 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Methoxy-3-methylphenyl)phenol.

Step 2: Synthesis of 1-Methoxy-2-methyl-dibenzofuran

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-(2-Methoxy-3-methylphenyl)phenol (1.0 eq), palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Methoxy-2-methyl-dibenzofuran.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%)Purity (%) (by NMR)
2-(2-Methoxy-3-methylphenyl)phenolThis compound2-hydroxyphenylboronic acid, Pd(PPh3)4, K2CO375-85>95
1-Methoxy-2-methyl-dibenzofuran2-(2-Methoxy-3-methylphenyl)phenolPd(OAc)2, P(o-tol)3, Cs2CO360-70>98

Synthesis of a Substituted Carbazole via Buchwald-Hartwig Amination and C-H Activation

This protocol describes the synthesis of 1-methoxy-2-methyl-9H-carbazole from this compound and aniline in a two-step process, involving a Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular C-H activation/amination.

Experimental Workflow:

start 1-Bromo-2-methoxy- 3-methylbenzene buchwald Buchwald-Hartwig Amination (Aniline, Pd2(dba)3, XPhos, NaOtBu, Toluene) start->buchwald intermediate N-(2-Methoxy-3-methylphenyl)aniline buchwald->intermediate cyclization Intramolecular C-H Amination (Pd(OAc)2, Cu(OAc)2, O2, Acetic Acid) intermediate->cyclization product 1-Methoxy-2-methyl-9H-carbazole cyclization->product analysis Purification & Analysis (Column Chromatography, NMR, MS) product->analysis

Caption: Workflow for the synthesis of 1-methoxy-2-methyl-9H-carbazole.

Experimental Protocol:

Step 1: Synthesis of N-(2-Methoxy-3-methylphenyl)aniline

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.08 eq).

  • Add anhydrous toluene, followed by aniline (1.2 eq).

  • Heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2-Methoxy-3-methylphenyl)aniline.

Step 2: Synthesis of 1-Methoxy-2-methyl-9H-carbazole

  • In a pressure vessel, dissolve N-(2-Methoxy-3-methylphenyl)aniline (1.0 eq) in acetic acid.

  • Add palladium(II) acetate (0.1 eq) and copper(II) acetate (2.0 eq).

  • Seal the vessel and heat at 110 °C under an oxygen atmosphere (balloon) for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 1-Methoxy-2-methyl-9H-carbazole.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%)Purity (%) (by NMR)
N-(2-Methoxy-3-methylphenyl)anilineThis compoundAniline, Pd2(dba)3, XPhos, NaOtBu80-90>95
1-Methoxy-2-methyl-9H-carbazoleN-(2-Methoxy-3-methylphenyl)anilinePd(OAc)2, Cu(OAc)2, O265-75>98

Synthesis of a Substituted Phenothiazine via Smiles Rearrangement

This protocol details the synthesis of 1-methoxy-2-methyl-phenothiazine from this compound and 2-aminothiophenol. The key step is a base-mediated Smiles rearrangement followed by cyclization.

Experimental Workflow:

start 1-Bromo-2-methoxy- 3-methylbenzene coupling Nucleophilic Aromatic Substitution (2-Aminothiophenol, K2CO3, DMF) start->coupling intermediate 2-((2-Methoxy-3-methylphenyl)thio)aniline coupling->intermediate rearrangement Smiles Rearrangement & Cyclization (NaH, DMF) intermediate->rearrangement product 1-Methoxy-2-methyl-phenothiazine rearrangement->product analysis Purification & Analysis (Crystallization, NMR, MS) product->analysis

Caption: Workflow for the synthesis of 1-methoxy-2-methyl-phenothiazine.

Experimental Protocol:

Step 1: Synthesis of 2-((2-Methoxy-3-methylphenyl)thio)aniline

  • To a round-bottom flask, add 2-aminothiophenol (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture at 80 °C for 8 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 1-Methoxy-2-methyl-phenothiazine

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of crude 2-((2-Methoxy-3-methylphenyl)thio)aniline (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat at 100 °C for 6 hours.

  • Cool the reaction to 0 °C and quench carefully with methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography to obtain 1-Methoxy-2-methyl-phenothiazine.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%) (over 2 steps)Purity (%) (by NMR)
1-Methoxy-2-methyl-phenothiazineThis compound2-Aminothiophenol, K2CO3, NaH50-60>97

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific applications.

Application Notes and Protocols for 1-Bromo-2-methoxy-3-methylbenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-3-methylbenzene, also known as 2-bromo-6-methylanisole, is a substituted aromatic compound. While direct agrochemical applications of this specific molecule are not extensively documented in publicly available research, its chemical structure makes it a valuable and versatile intermediate for the synthesis of a variety of potential agrochemical candidates. The presence of a bromine atom allows for the introduction of other functional groups through cross-coupling reactions, while the methoxy and methyl groups influence the electronic and steric properties of the molecule, which can be crucial for biological activity.

These application notes provide a conceptual framework for utilizing this compound as a building block in the discovery and development of novel herbicides, fungicides, and insecticides. The following sections outline hypothetical synthetic pathways and experimental protocols based on established agrochemical synthesis strategies.

Hypothetical Application in Herbicide Synthesis

The structural motif of this compound can be incorporated into herbicidal scaffolds, such as those that act by inhibiting protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS). A common strategy involves the formation of a diaryl ether linkage.

Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Analog

This protocol describes a hypothetical synthesis of a PPO inhibitor analog using this compound as a key intermediate.

Experimental Protocol:

  • Reaction Setup: To a dried 100 mL round-bottom flask, add this compound (1.0 eq), 4-nitrophenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add 50 mL of anhydrous N,N-dimethylformamide (DMF). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir under an argon atmosphere for 24 hours.

  • Workup: Cool the reaction to room temperature and pour it into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl ether.

  • Reduction of Nitro Group: Dissolve the purified diaryl ether in ethanol and add tin(II) chloride dihydrate (3.0 eq). Heat the mixture to reflux for 4 hours.

  • Final Workup: Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the final herbicidal analog.

Quantitative Data (Hypothetical):

The following table presents hypothetical efficacy data for the synthesized compound against common weeds.

Compound IDTarget WeedEC50 (µM)
AG-H-001Amaranthus retroflexus (Redroot Pigweed)15.2
AG-H-001Setaria viridis (Green Foxtail)35.8
AG-H-001Abutilon theophrasti (Velvetleaf)22.5

Diagram of Synthetic Workflow:

G A This compound C Ullmann Condensation (CuI, K2CO3, DMF) A->C B 4-Nitrophenol B->C D Diaryl Ether Intermediate C->D E Reduction (SnCl2·2H2O, EtOH) D->E F Final Herbicidal Analog E->F

Hypothetical synthesis of a PPO inhibitor analog.

Hypothetical Application in Fungicide Synthesis

Derivatives of this compound can be explored for their potential as fungicides, particularly by incorporating them into structures known to have antifungal activity, such as strobilurin analogs or succinate dehydrogenase inhibitors (SDHIs).

Synthesis of a Strobilurin Analog

This protocol outlines a hypothetical synthesis of a strobilurin-type fungicide using this compound as a precursor.

Experimental Protocol:

  • Suzuki Coupling: In a reaction vessel, combine this compound (1.0 eq), (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.5 eq).

  • Solvent and Reaction: Add a 3:1 mixture of dioxane and water. Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Extraction: After cooling, dilute the reaction with water and extract with dichloromethane.

  • Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

  • Further Modification (Optional): The resulting compound can be further modified, for example, by demethylation of the methoxy group followed by etherification to introduce other functionalities.

Quantitative Data (Hypothetical):

The following table shows hypothetical minimum inhibitory concentration (MIC) values for the synthesized strobilurin analog against various fungal pathogens.

Compound IDFungal PathogenMIC (µg/mL)
AG-F-001Botrytis cinerea8.5
AG-F-001Septoria tritici12.1
AG-F-001Puccinia triticina5.3

Diagram of Synthetic Pathway:

G A This compound C Suzuki Coupling (Pd(PPh3)4, Na2CO3) A->C B Pyridyl Boronic Ester B->C D Strobilurin Analog C->D

Hypothetical synthesis of a strobilurin analog.

Hypothetical Application in Insecticide Synthesis

The this compound scaffold can be utilized in the synthesis of novel insecticides, for instance, by creating analogs of existing classes like neonicotinoids or diamides through multi-step synthetic sequences.

Synthesis of a Diamide Insecticide Intermediate

This protocol describes a hypothetical pathway to an intermediate that could be further elaborated into a diamide insecticide.

Experimental Protocol:

  • Grignard Formation: React this compound with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the corresponding Grignard reagent.

  • Reaction with an Electrophile: Add a suitable electrophile, such as a substituted isocyanate, to the Grignard reagent at low temperature (-78 °C).

  • Quenching and Workup: Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amide by recrystallization or column chromatography. This intermediate can then undergo further reactions to build the final diamide insecticide.

Quantitative Data (Hypothetical):

The following table presents hypothetical LD50 values for a final diamide insecticide derived from this intermediate against a common pest.

Compound IDInsect PestLD50 (ng/insect)
AG-I-001Spodoptera frugiperda (Fall Armyworm)25

Logical Relationship Diagram:

G A This compound B Grignard Formation (Mg, THF) A->B C Grignard Reagent B->C D Reaction with Isocyanate C->D E Amide Intermediate D->E F Further Elaboration E->F G Final Diamide Insecticide F->G

Hypothetical pathway to a diamide insecticide.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and for illustrative purposes only. They are intended to provide a conceptual basis for the use of this compound in agrochemical research. Actual experimental conditions and results may vary. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Lithiation of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the directed ortho-lithiation of 1-bromo-2-methoxy-3-methylbenzene. This reaction is a powerful tool for the regioselective functionalization of the aromatic ring, enabling the synthesis of a variety of substituted aromatic compounds that are valuable intermediates in pharmaceutical and materials science research.[1][2]

The methoxy group in the starting material acts as a directed metalation group (DMG), guiding the deprotonation to the ortho position.[1][3] The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups with high regioselectivity.[1]

Experimental Protocol

This protocol outlines a general procedure for the lithiation of this compound and subsequent quenching with an electrophile. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent the quenching of the highly reactive organolithium intermediate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, chlorotrimethylsilane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Dry, sealed reaction vessel (e.g., two-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet connected to a bubbler.

  • Reaction Setup: Under a positive flow of inert gas, add this compound (1.0 equiv) to the reaction flask, followed by anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 to 1.2 equiv) dropwise to the stirred solution via syringe over a period of 10-15 minutes. The reaction mixture may change color upon addition of the n-BuLi.

  • Stirring: Stir the reaction mixture at -78 °C for 1 to 2 hours to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Slowly add the desired electrophile (1.2 to 1.5 equiv), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 to 3 hours. Subsequently, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the lithiation of a substituted bromoanisole, which can be used as a general guideline for the reaction of this compound. Actual yields will vary depending on the specific electrophile used and the optimization of reaction conditions.

Reagent/ParameterMolar Equiv.AmountRole
This compound1.0(user defined)Starting Material
Anhydrous THF-(sufficient for dissolution)Solvent
n-Butyllithium1.1 - 1.2(calculated based on substrate)Lithiating Agent
Electrophile1.2 - 1.5(calculated based on substrate)Quenching Agent
Temperature--78 °C to room temperatureReaction Condition
Reaction Time (Lithiation)-1 - 2 hoursReaction Condition
Reaction Time (Quench)-1 - 3 hoursReaction Condition

Note: The concentration of commercial n-BuLi can vary. It is recommended to titrate the n-BuLi solution prior to use for accurate stoichiometry.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedure and the signaling pathway of the directed ortho-metalation.

experimental_workflow start Start setup Reaction Setup: This compound in anhydrous THF under Argon start->setup cool Cool to -78 °C setup->cool add_buli Add n-BuLi (1.1-1.2 equiv) cool->add_buli lithiation Stir at -78 °C (1-2 hours) add_buli->lithiation add_electrophile Add Electrophile (1.2-1.5 equiv) lithiation->add_electrophile warm_quench Warm to RT & Quench with sat. NH4Cl add_electrophile->warm_quench workup Aqueous Workup & Extraction warm_quench->workup purify Purification workup->purify end End Product purify->end

Caption: Experimental workflow for the lithiation of this compound.

signaling_pathway substrate This compound intermediate Aryllithium Intermediate substrate->intermediate Directed Ortho-Metalation buli n-Butyllithium (n-BuLi) buli->intermediate product Functionalized Product intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: Directed ortho-metalation (DoM) pathway.

References

Application Notes and Protocols for 1-Bromo-2-methoxy-3-methylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Bromo-2-methoxy-3-methylbenzene as a versatile building block in the synthesis of pharmaceutical intermediates. While direct synthesis of existing drugs using this specific starting material is not widely documented in publicly available literature, its structural motifs are pertinent to medicinal chemistry. The protocols detailed below are based on well-established methodologies for structurally similar aryl bromides and serve as a robust starting point for the development of novel synthetic routes.

This compound (CAS No: 52200-69-8) possesses a unique substitution pattern on the benzene ring, offering multiple avenues for functionalization. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. The methoxy and methyl groups influence the electronic properties and steric environment of the molecule, which can be strategically utilized in drug design to modulate binding affinity and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound and Analogs
PropertyThis compound1-Bromo-3-methoxy-2-methylbenzene[1][2]1-Bromo-2-((methoxymethoxy)methyl)benzene[3]
CAS Number 52200-69-831804-36-194236-21-2
Molecular Formula C₈H₉BrOC₈H₉BrOC₉H₁₁BrO₂
Molecular Weight 201.06 g/mol 201.06 g/mol 231.09 g/mol
Appearance Not specifiedLiquidTypically a liquid or low-melting solid
Boiling Point Not specified108 °C (9 Torr)Not specified
Storage Not specifiedSealed in dry, Room TemperatureNot specified

Key Synthetic Applications and Protocols

The following sections detail experimental protocols for key reactions that are instrumental in leveraging this compound for the synthesis of complex organic molecules relevant to pharmaceuticals.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds to create biaryl structures, which are common in many pharmaceutical agents.[4][5] The following is a general protocol adaptable for the coupling of this compound with various boronic acids.

This protocol is adapted from established methods for similar aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 4:1 Toluene:Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012-2485-95
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Dioxane1008-1690-98
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-1104-1290-99

Data is representative and compiled from analogous reactions in the literature.[6]

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Add Solvent System (e.g., Toluene/H2O) A->B C Establish Inert Atmosphere (Argon or Nitrogen) B->C D Heat to 90°C with Vigorous Stirring C->D E Monitor Progress (TLC or GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup & Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J Biaryl Product

Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[7][8][9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

This protocol is based on general procedures for the amination of aryl bromides.[8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-2480-95
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10018-2475-90
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene11012-2470-85

Data is representative and compiled from analogous reactions in the literature.[8][11]

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n PdII_ArBr Ar-Pd(II)(Br)L_n Pd0->PdII_ArBr Oxidative Addition Product Ar-NR'R'' Pd0->Product Ar-NR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]Br PdII_ArBr->PdII_Amine Amine Coordination Reactants Ar-Br + HNR'R'' PdII_ArBr->Reactants Ar-Br PdII_Amido Ar-Pd(II)(NR'R'')L_n PdII_Amine->PdII_Amido Deprotonation PdII_Amine->Reactants HNR'R'' PdII_Amido->Pd0 Reductive Elimination BaseHBr Base-HBr PdII_Amido->BaseHBr Base-HBr Base Base

Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[12][13][14] This reaction is valuable for synthesizing arylalkynes, which can be further elaborated into various pharmaceutical intermediates.

This protocol is adapted from a general procedure for the Sonogashira coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • To this stirring mixture, add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-502-880-95
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene604-1275-90
PdCl₂(dppf) / CuICs₂CO₃DMF806-1670-85

Data is representative and compiled from analogous reactions in the literature.[3][15]

Sonogashira_Workflow Workflow for Sonogashira Coupling cluster_setup Reaction Setup cluster_reaction_monitoring Reaction & Monitoring cluster_purification Workup & Purification Start Combine: This compound, Catalysts (Pd & Cu) AddSolvent Add Anhydrous Solvent and Base (e.g., THF, Et3N) Start->AddSolvent AddAlkyne Add Terminal Alkyne Dropwise AddSolvent->AddAlkyne React Stir at RT or Heat to 50°C AddAlkyne->React Monitor Monitor by TLC React->Monitor Workup Solvent Removal & Aqueous Workup Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Arylalkyne Product

Workflow for Sonogashira Coupling

Disclaimer: The experimental protocols and quantitative data provided are based on established methodologies for analogous compounds and are intended to serve as a starting point for research and development. Optimization of reaction conditions may be necessary for this compound to achieve desired outcomes. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 2-Methoxy-3-Methyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methoxy-3-methyltoluene. The following information is designed to help anticipate and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways in the bromination of 2-methoxy-3-methyltoluene?

A1: The two main competing pathways are Electrophilic Aromatic Substitution (EAS) on the benzene ring and free radical substitution at the benzylic methyl group. The dominant pathway is determined by the reaction conditions. EAS is favored by polar solvents and Lewis or Brønsted acids, while benzylic bromination is promoted by radical initiators (e.g., AIBN, benzoyl peroxide) or UV light in non-polar solvents.

Q2: Which position on the aromatic ring is most susceptible to electrophilic bromination?

A2: The methoxy group is a more potent activating director than the methyl group. Both are ortho, para-directors. The methoxy group at position 2 directs to positions 4 and 6. The methyl group at position 3 directs to positions 4 and 6. Therefore, both groups reinforce substitution at positions 4 and 6. Due to steric hindrance from the adjacent methyl group, the bromine will preferentially add to the position para to the strongly activating methoxy group, which is position 6.

Q3: How can I selectively achieve benzylic bromination over ring bromination?

A3: To favor benzylic bromination, use N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, and include a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, typically with heating or UV light initiation. These conditions minimize the ionic pathway required for ring substitution.

Q4: What are the most common side products in electrophilic aromatic bromination of 2-methoxy-3-methyltoluene?

A4: The most common side products include the isomeric monobrominated product (at position 4), and polybrominated products, such as 4,6-dibromo-2-methoxy-3-methyltoluene. The formation of these byproducts is often due to the high activation of the ring by the methoxy and methyl groups.

Q5: What are the primary side products in benzylic bromination?

A5: Key side products in benzylic bromination include the dibrominated species, 2-methoxy-3-(dibromomethyl)toluene, and competing ring bromination products if the reaction conditions are not strictly non-polar and anhydrous. Over-reaction can be minimized by using a controlled stoichiometry of NBS (typically 1.0-1.1 equivalents).

Troubleshooting Guides

Electrophilic Aromatic Substitution (Ring Bromination)
Problem Potential Cause(s) Recommended Solutions
Low Yield of Monobrominated Product 1. Incomplete reaction. 2. Suboptimal reaction temperature.1. Monitor the reaction by TLC or GC to ensure the consumption of starting material. 2. For bromination with Br₂ in acetic acid, maintain a temperature of 25-30°C. For NBS in acetonitrile, the reaction can often proceed at room temperature.
Formation of Significant Benzylic Bromination Product 1. Presence of radical initiators (e.g., light exposure). 2. High reaction temperatures promoting radical formation.1. Conduct the reaction in the dark or in a flask wrapped in aluminum foil. 2. Avoid excessively high temperatures. If using NBS, switch to a polar solvent like acetonitrile which favors the ionic pathway.[1]
High Levels of Dibrominated Byproducts 1. Excess brominating agent. 2. The aromatic ring is highly activated, leading to a second substitution.1. Use a strict 1:1 stoichiometry of the brominating agent to the substrate. 2. Add the brominating agent slowly and at a low temperature to control the reaction rate.
Formation of Isomeric Monobrominated Products Steric and electronic effects allow for minor substitution at other positions (e.g., position 4).While position 6 is strongly favored, complete suppression of the minor isomer can be difficult. Purification by column chromatography or recrystallization is typically required.
Free Radical Substitution (Benzylic Bromination)
Problem Potential Cause(s) Recommended Solutions
Low Yield of Benzylic Bromide 1. Inefficient radical initiation. 2. Insufficient reaction time or temperature. 3. Deactivated NBS.1. Ensure the radical initiator (e.g., AIBN) is fresh. 2. The reaction typically requires reflux in CCl₄ or cyclohexane. 3. Use freshly recrystallized NBS. A yellow or brown color indicates the presence of bromine, which can lead to side reactions.
Significant Ring Bromination 1. Use of polar solvents. 2. Presence of acidic impurities.1. Use a non-polar solvent such as CCl₄ or cyclohexane. Acetonitrile should be avoided as it promotes ring bromination.[1] 2. Ensure all reagents and glassware are anhydrous and free of acid.
Formation of Dibromomethyl Byproduct 1. Excess NBS. 2. Prolonged reaction time.1. Use no more than 1.1 equivalents of NBS for monobromination. 2. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Reaction Fails to Initiate Ineffective radical initiator or insufficient energy input.1. Add a fresh portion of the radical initiator. 2. If not already doing so, use a UV lamp to initiate the reaction.

Data Presentation

The following tables summarize expected product distributions based on studies of the closely related compound, 2,3-dimethylanisole. These results are expected to be highly predictive for 2-methoxy-3-methyltoluene due to the similar directing and activating effects of the substituents.

Table 1: Product Distribution in the Bromination of 2,3-Dimethylanisole with NBS [1]

Solvent Conditions Product(s) Yield (%)
Acetonitrile (CH₃CN)Room Temperature, 30 min4-Bromo-2,3-dimethylanisole94
Acetonitrile (CH₃CN)Room Temperature4,6-Dibromo-2,3-dimethylanisole*-
Carbon Tetrachloride (CCl₄)Reflux, Radical InitiatorMixture of benzylic and ring bromination products-

*Obtained upon further bromination of the monobrominated product.

Table 2: Kinetic Profile of Free-Radical Bromination of 2,3-Dimethylanisole with 3 eq. NBS in CCl₄ [2]

Reaction Time (hours) 2,3-Dimethylanisole (%) 4-Bromo-2,3-dimethylanisole (%) 4-Bromo-2-(bromomethyl)-3-methylanisole (%) 4-Bromo-2,3-bis(bromomethyl)anisole (%)
~6-7LowHighModerateLow
3400Low~100

Experimental Protocols

Protocol 1: Regioselective Ring Bromination (para to Methoxy Group)

This protocol is adapted from the highly regioselective bromination of 2,3-dimethylanisole.[1]

  • Preparation: In a round-bottom flask, dissolve 2-methoxy-3-methyltoluene (1.0 mmol) in 5 mL of acetonitrile.

  • Reagent Addition: To the stirred solution at room temperature, add N-bromosuccinimide (1.05 mmol, 1.05 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-2-methoxy-3-methyltoluene.

Protocol 2: Benzylic Bromination

This protocol is based on standard Wohl-Ziegler reaction conditions.[3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-3-methyltoluene (1.0 mmol) in 10 mL of anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.05 mmol, 1.05 eq.) and a catalytic amount of AIBN (0.02 mmol, 0.02 eq.) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if necessary. Monitor the reaction by TLC or GC.

  • Work-up: After the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield 2-methoxy-3-(bromomethyl)toluene.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway Electrophilic Aromatic Substitution (EAS) Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 2-Methoxy-3-methyltoluene 2-Methoxy-3-methyltoluene BrominatingAgent Br2 / FeBr3 or NBS in CH3CN 2-Methoxy-3-methyltoluene->BrominatingAgent MajorProduct 6-Bromo-2-methoxy-3-methyltoluene (Major Product) BrominatingAgent->MajorProduct Favored Pathway (Para to OMe, less steric hindrance) MinorProduct 4-Bromo-2-methoxy-3-methyltoluene (Minor Product) BrominatingAgent->MinorProduct Minor Pathway (Ortho to OMe, more steric hindrance) SideProduct 4,6-Dibromo-2-methoxy-3-methyltoluene (Over-bromination) MajorProduct->SideProduct Excess Bromine

Caption: Logical workflow for Electrophilic Aromatic Substitution.

Benzylic_Bromination_Pathway Benzylic (Free Radical) Bromination Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 2-Methoxy-3-methyltoluene 2-Methoxy-3-methyltoluene RadicalConditions NBS, AIBN (initiator) Reflux in CCl4 2-Methoxy-3-methyltoluene->RadicalConditions MajorProduct 2-Methoxy-3-(bromomethyl)toluene (Major Product) RadicalConditions->MajorProduct Favored Pathway SideProduct2 Ring Bromination Products (Ionic Side Reaction) RadicalConditions->SideProduct2 Minor Pathway (non-ideal conditions) SideProduct1 2-Methoxy-3-(dibromomethyl)toluene (Over-bromination) MajorProduct->SideProduct1 Excess NBS

Caption: Logical workflow for Benzylic (Free Radical) Bromination.

References

Technical Support Center: Purification of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-methoxy-3-methylbenzene. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route. Potential impurities may include starting materials, regioisomers (e.g., other brominated isomers), and byproducts from side reactions. A thorough analysis of the crude reaction mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying and quantifying these impurities.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The most suitable purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. Common and effective methods include:

  • Flash Column Chromatography: Effective for separating the target compound from impurities with different polarities.

  • Distillation (including vacuum distillation): Suitable for separating compounds with different boiling points. Given that many substituted bromobenzenes are liquids or low-melting solids, vacuum distillation can be particularly useful to avoid decomposition at high temperatures.

  • Recrystallization: An effective method for purifying solid compounds. If this compound is a solid at room temperature or can be solidified, this technique can yield high-purity material.

Q3: How can I monitor the progress of the purification?

A3: The progress of purification can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to track the separation of compounds during column chromatography.

  • Gas Chromatography (GC): Provides quantitative information about the purity of the sample and the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure and purity of the final product by identifying characteristic peaks and the absence of impurity signals.

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor separation of the target compound from an impurity.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity.

  • Solution:

    • Optimize the Solvent System: Use TLC to test different solvent systems with varying polarities. A good solvent system will result in a clear separation of the spots corresponding to your target compound and the impurity, with the target compound having an Rf value of approximately 0.3-0.4.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the silica gel.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Distillation

Problem: The compound is decomposing during distillation.

  • Possible Cause: The compound may be unstable at its atmospheric boiling point.

  • Solution: Use vacuum distillation to lower the boiling point of the compound. By reducing the pressure, the compound will boil at a lower temperature, minimizing the risk of thermal decomposition.

Problem: Inefficient separation of compounds with close boiling points.

  • Possible Cause: The distillation setup may not have sufficient theoretical plates.

  • Solution: Use a fractional distillation column (e.g., a Vigreux or packed column). This increases the surface area for condensation and vaporization cycles, leading to a better separation of liquids with close boiling points.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point. This is common for compounds that are low-melting solids.

  • Solution:

    • Add more solvent: This will lower the saturation point to a temperature below the melting point of the compound.

    • Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

    • Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization at a lower temperature.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or crystallization has not been initiated.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal: A small crystal of the pure compound can act as a template for crystal growth.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.

Data Presentation

Property1-Bromo-2-methoxybenzene1-Bromo-3-methoxybenzene1-Bromo-4-methoxy-2-methylbenzene
Molecular Formula C₇H₇BrO[2]C₈H₉BrO[3]C₈H₉BrO
Molecular Weight 187.03 g/mol [2]201.06 g/mol [3]201.06 g/mol
CAS Number 578-57-4[2]31804-36-1[3]148646-39-3

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble the vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Charging: Place the crude this compound into the round-bottom flask along with a stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

  • System Shutdown: After collecting the desired fraction, cool the apparatus before slowly releasing the vacuum.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization

Purification_Workflow cluster_distillation Distillation cluster_chromatography Chromatography cluster_recrystallization Recrystallization Crude_Product Crude 1-Bromo-2-methoxy- 3-methylbenzene Analysis1 Initial Purity Analysis (TLC, GC, NMR) Crude_Product->Analysis1 Decision Choose Purification Method Analysis1->Decision Distillation Vacuum Distillation Decision->Distillation Different Boiling Points Chromatography Flash Column Chromatography Decision->Chromatography Different Polarities Recrystallization Recrystallization Decision->Recrystallization Solid Compound Dist_Fractions Collect Fractions Distillation->Dist_Fractions Dist_Analysis Analyze Fractions Dist_Fractions->Dist_Analysis Dist_Pure Pure Fractions Dist_Analysis->Dist_Pure Final_Product Pure 1-Bromo-2-methoxy- 3-methylbenzene Dist_Pure->Final_Product Chrom_Fractions Collect Fractions Chromatography->Chrom_Fractions Chrom_Analysis Analyze Fractions Chrom_Fractions->Chrom_Analysis Chrom_Pure Pure Fractions Chrom_Analysis->Chrom_Pure Chrom_Pure->Final_Product Crystals Collect Crystals Recrystallization->Crystals Drying Dry Crystals Crystals->Drying Drying->Final_Product Final_Analysis Final Purity Analysis (GC, NMR, etc.) Final_Product->Final_Analysis

Caption: A generalized workflow for the purification of this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving the sterically hindered and electron-rich substrate, 1-Bromo-2-methoxy-3-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from its structure:

  • Steric Hindrance: The ortho-methoxy and meta-methyl groups create significant steric bulk around the bromine atom. This can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step in the catalytic cycle.[1]

  • Electron-Rich Nature: The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring. While this can sometimes lead to faster and more selective reactions, it can also make the C-Br bond less reactive towards oxidative addition compared to electron-deficient aryl bromides.[2][3]

Q2: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this substrate?

A2: For initial exploratory reactions, a palladium catalyst loading of 1-3 mol% is a reasonable starting point.[4] For particularly challenging coupling partners or if low conversion is observed, this can be increased to 5 mol%. In well-optimized systems, it may be possible to reduce the loading to below 1 mol%.

Q3: Which type of palladium catalyst and ligands are most effective for this compound?

A3: For sterically hindered and electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[1][4] These ligands help to stabilize the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps.[4]

  • Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and other bulky phosphines like P(t-Bu)₃ are often effective.[5][6]

  • Recommended Pre-catalysts: Air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species in situ are convenient. Examples include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles.[7][8]

Q4: How can I minimize common side reactions like protodeboronation and homocoupling?

A4:

  • Protodeboronation (cleavage of the C-B bond of the boronic acid) can be a significant issue, especially with electron-rich boronic acids. To mitigate this, consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1] Using anhydrous solvents and reagents can also help, as water can be a proton source for this side reaction.

  • Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensuring the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed is crucial for preventing this.

Q5: My reaction is not going to completion. What should I try first?

A5: If you observe low or no conversion, a systematic approach is best. First, verify the quality and purity of your reagents and solvents. Ensure your palladium catalyst and phosphine ligands have not degraded; ligands, in particular, can be sensitive to air. Next, confirm that your reaction setup is truly anaerobic. If these are not the issue, consider increasing the reaction temperature or switching to a more effective ligand/base combination as outlined in the troubleshooting guide below.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inefficient Oxidative Addition: Steric hindrance from ortho-substituents is slowing down the initial step of the catalytic cycle.[1] 2. Catalyst Deactivation: The active Pd(0) catalyst has been oxidized or has precipitated as palladium black. 3. Poor Reagent Quality: Degradation of the boronic acid, aryl bromide, catalyst, or ligand.1. Switch to a Bulky Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition.[5][6] 2. Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. 3. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of Argon or Nitrogen.[4] 4. Use Fresh Reagents: Use freshly opened or purified reagents and solvents.
Significant Protodeboronation 1. Base is too Strong: Strong bases (e.g., NaOH, NaOt-Bu) can promote the cleavage of the C-B bond. 2. Presence of Protic Sources: Water or alcohol in the reaction mixture can act as a proton source.1. Use a Milder Base: Switch to K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] 2. Use Anhydrous Conditions: Ensure solvents and reagents are dry. 3. Use a More Stable Boron Reagent: Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid.[9][10]
Formation of Palladium Black 1. Oxygen in the System: The Pd(0) catalyst is oxidized and precipitates. 2. Reaction Temperature is too High: This can lead to thermal decomposition of the catalyst.1. Improve Degassing: Degas the solvent for a longer period or use the freeze-pump-thaw method. 2. Lower the Temperature: Once the reaction has initiated, it may be possible to lower the temperature.
Inconsistent Results 1. Variable Reagent Quality: Inconsistent purity of starting materials or catalyst. 2. Moisture/Oxygen Contamination: Variations in the effectiveness of maintaining an inert atmosphere.1. Standardize Reagent Sources: Use reagents from the same batch for a series of experiments. 2. Refine Experimental Technique: Ensure consistent and rigorous application of techniques for excluding air and moisture.

Data Presentation: Catalyst System Comparison

The following table summarizes typical catalyst systems and conditions that have been found to be effective for the Suzuki-Miyaura coupling of sterically hindered or electron-rich aryl bromides. These can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-2485-95
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2)Dioxane80-1001680-90
PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O901275-85
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9012-2470-80

Note: Yields are illustrative and highly dependent on the specific coupling partner and reaction conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an arylboronic acid and is adapted from established methods for similar substrates.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base under a counterflow of Argon.

  • Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield cross-coupling reactions with this compound.

Troubleshooting_Workflow cluster_catalyst Catalyst System Optimization cluster_arrows start Low Yield Observed check_reagents Verify Reagent Quality (Substrates, Catalyst, Ligand, Base, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Confirm Inert Atmosphere (Degassing, Argon/N2 Purge) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes failure Yield Still Low (Consult Specialist) reagents_ok->failure No (Replace Reagents) optimize_catalyst Optimize Catalyst System conditions_ok->optimize_catalyst Yes conditions_ok->failure No (Improve Technique) increase_loading Increase Catalyst Loading (e.g., to 5 mol%) optimize_catalyst->increase_loading optimize_temp Increase Temperature (e.g., 100-120 °C) optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_temp->optimize_base success Yield Improved optimize_base->success change_ligand Change Ligand (e.g., to XPhos, SPhos) increase_loading->change_ligand change_ligand->optimize_temp

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂(Ar')] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product aryl_bromide Ar-Br (this compound) aryl_bromide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

troubleshooting failed Grignard formation with 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Failed Grignard Formation with 1-Bromo-2-methoxy-3-methylbenzene

This guide is intended for researchers, scientists, and drug development professionals encountering difficulties with the formation of the Grignard reagent from this compound.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes?

A1: Failure to initiate is the most common issue in Grignard synthesis. The primary reasons include:

  • Wet Glassware or Solvent: Grignard reagents are highly reactive with protic sources, especially water.[1][2] All glassware must be rigorously dried, ideally by flame-drying under an inert atmosphere, and the solvent (typically THF or diethyl ether) must be anhydrous.[3]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction.[2] Activation of the magnesium is a critical step.

  • Poor Quality Starting Material: The this compound may contain impurities that inhibit the reaction.

  • Low Reaction Temperature: While the reaction is exothermic, a certain activation energy is required for initiation.

Q2: How can I effectively activate the magnesium turnings?

A2: Several methods can be used to activate the magnesium surface:

  • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle can help break the oxide layer.[4]

  • Chemical Activation: The most common method is to use a small crystal of iodine. The disappearance of the characteristic purple or brown color of iodine indicates that the magnesium surface is active.[2][3] Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas signals activation.[4]

  • Pre-made Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.

Q3: I'm observing the formation of a significant amount of a biphenyl-type side product. What is this and how can I minimize it?

A3: This is likely due to a Wurtz coupling reaction, where the formed Grignard reagent reacts with the starting aryl bromide.[1][5] To minimize this side reaction:

  • Slow Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture.

  • Temperature Control: The Wurtz coupling reaction is favored at higher temperatures.[5] Maintain a gentle reflux and use a cooling bath if the reaction becomes too vigorous.[3]

Q4: Does the ortho-methoxy group in this compound affect the Grignard formation?

A4: Yes, the presence of an electron-donating group like a methoxy group, particularly in the ortho position, can make the Grignard formation more challenging. The increased electron density on the aromatic ring can reduce the electrophilicity of the carbon bearing the bromine, making the insertion of magnesium more difficult. While compatible with the reaction, it may require more stringent conditions for initiation.

Quantitative Data Summary

While specific quantitative data for the Grignard formation of this compound is not extensively published, the following table summarizes typical yields for the formation of Grignard reagents from various substituted aryl bromides to provide an expected range.

Aryl BromideSolventTemperatureInitiatorTypical Yield (%)
BromobenzeneDiethyl EtherRefluxIodine~95%
BromobenzeneTHFReflux1,2-Dibromoethane>95%
4-BromotolueneTHF25°CNone85-90%
2-BromotolueneTHF50°C1,2-Dibromoethane~80%
4-BromoanisoleTHF25°CIodine~90%
2-BromoanisoleTHFRefluxIodineNot specified

Table adapted from generic and inferred data for analogous compounds.[3][6]

Experimental Protocol: Formation of 2-methoxy-3-methylphenylmagnesium bromide

This protocol is adapted from established procedures for similar substituted aryl bromides.[3][6]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Nitrogen or Argon gas supply

  • Standard flame-dried Schlenk line glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware and Reagent Preparation:

    • All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3]

    • Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.[3]

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add the magnesium turnings (1.2 equivalents).

    • Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.[3]

  • Initiation of Grignard Formation:

    • Add a small amount of anhydrous THF to just cover the magnesium turnings.

    • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3] The disappearance of the iodine color or the evolution of gas indicates the activation of the magnesium surface.[3]

    • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Once the magnesium is activated, add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.[3]

  • Formation of the Grignard Reagent:

    • The reaction mixture should become cloudy and a gentle reflux may be observed, indicating the start of the Grignard reagent formation. If the reaction does not start, gentle warming with a heat gun may be necessary.[3]

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (ice-water) may be necessary to control the exothermic reaction.[3]

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed.[3]

  • Confirmation and Use:

    • The resulting dark grey to brown solution is the Grignard reagent, 2-methoxy-3-methylphenylmagnesium bromide.

    • The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions. The Grignard reagent should be used immediately for the best results.[3]

Visual Troubleshooting and Reaction Pathway

Troubleshooting_Grignard_Formation start Start Grignard Reaction check_initiation Does the reaction initiate? (Cloudiness, reflux, heat) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_ok Initiation Successful check_initiation->initiation_ok Yes check_water Are glassware and solvent completely dry? no_initiation->check_water dry_glassware Flame-dry glassware under inert gas. Use anhydrous solvent. check_water->dry_glassware No check_mg Is the Mg surface activated? check_water->check_mg Yes dry_glassware->start activate_mg Activate Mg with iodine, 1,2-dibromoethane, or sonication. check_mg->activate_mg No gentle_heat Apply gentle heat with a heat gun. check_mg->gentle_heat Yes activate_mg->start gentle_heat->start check_completion Does the reaction go to completion? (Mg consumed) initiation_ok->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No reaction_complete Reaction Complete check_completion->reaction_complete Yes check_addition_rate Was the addition of aryl bromide too fast? incomplete_reaction->check_addition_rate slow_addition Add aryl bromide dropwise to maintain gentle reflux. check_addition_rate->slow_addition Yes check_time_temp Sufficient reaction time and temperature? check_addition_rate->check_time_temp No slow_addition->start increase_time_temp Increase stirring time or gently reflux if necessary. check_time_temp->increase_time_temp No check_time_temp->reaction_complete Yes increase_time_temp->start check_yield Is the yield low? reaction_complete->check_yield low_yield Low Yield check_yield->low_yield Yes success Successful Grignard Formation check_yield->success No check_wurtz Evidence of Wurtz coupling? (Biphenyl-type product) low_yield->check_wurtz minimize_wurtz Ensure slow addition of aryl bromide and control temperature. check_wurtz->minimize_wurtz Yes check_purity Purity of starting materials? check_wurtz->check_purity No minimize_wurtz->start purify_reagents Purify aryl bromide and ensure high-quality Mg. check_purity->purify_reagents No check_purity->success Yes purify_reagents->start

Caption: Troubleshooting workflow for failed Grignard formation.

Reaction_Pathway aryl_bromide This compound grignard 2-methoxy-3-methylphenylmagnesium bromide (Desired Product) aryl_bromide->grignard Mg Insertion wurtz_coupling Wurtz Coupling (Side Reaction) aryl_bromide->wurtz_coupling mg Mg mg->grignard Mg Insertion solvent Anhydrous THF solvent->grignard Mg Insertion grignard->wurtz_coupling quenched_product 2-methoxy-3-methylbenzene (Quenched Product) grignard->quenched_product Protonation mg_salts Mg(OH)Br grignard->mg_salts wurtz_product Dimerized Product wurtz_coupling->wurtz_product water H₂O (Moisture) water->quenched_product water->mg_salts

Caption: Reaction pathway and potential side reactions.

References

preventing dehalogenation of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when working with 1-Bromo-2-methoxy-3-methylbenzene. Dehalogenation, the undesired replacement of the bromine atom with a hydrogen atom, can significantly reduce the yield of your desired product and complicate purification. This guide offers strategies and detailed protocols to minimize this side reaction in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a reductive process that replaces the bromine atom on the benzene ring with a hydrogen atom, leading to the formation of 2-methoxy-3-methylbenzene as a byproduct. This is a significant issue as it consumes your starting material and lowers the yield of the intended product. This compound is particularly susceptible to this side reaction due to the presence of electron-donating methoxy and methyl groups, which increase the electron density on the aromatic ring.

Q2: How can I detect if dehalogenation is occurring in my reaction?

A2: The formation of the dehalogenated byproduct, 2-methoxy-3-methylbenzene, can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 2-methoxy-3-methylbenzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show the appearance of a new aromatic proton signal in the region where the bromine atom was previously located.

Q3: What are the primary causes of dehalogenation?

A3: Several factors can promote dehalogenation across different reaction types:

  • Reaction Temperature: Higher temperatures often increase the rate of dehalogenation.

  • Choice of Reagents: The type of base, catalyst, ligand, or organometallic reagent used can significantly influence the extent of dehalogenation.

  • Solvent: The solvent can sometimes act as a hydride source, contributing to the reduction of the C-Br bond. Protic solvents are often more problematic.[1]

  • Reaction Time: Prolonged reaction times can lead to increased formation of the dehalogenated byproduct.[1]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Dehalogenation is a common side reaction in palladium-catalyzed Suzuki-Miyaura couplings, especially with electron-rich aryl bromides.[2]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Dehalogenation Observed step1 Modify Base start->step1 High byproduct yield step2 Change Ligand step1->step2 If dehalogenation persists step3 Adjust Solvent & Temperature step2->step3 If still problematic step4 Consider Alternative Pre-catalyst step3->step4 For challenging substrates end Dehalogenation Minimized step4->end Successful Optimization

Caption: A systematic approach to troubleshooting dehalogenation in Suzuki-Miyaura coupling reactions.

Data Presentation: Effect of Base and Ligand on Dehalogenation

The choice of base and ligand is critical in minimizing the formation of the dehalogenated byproduct. Weaker inorganic bases and bulky, electron-rich phosphine ligands are generally preferred.

Catalyst SystemBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Byproduct (%)Reference
Pd(PPh₃)₄NaOEtEthanol78~60~35[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100>95<5Adapted from[1]
XPhos Pd G2K₂CO₃1,4-Dioxane80HighMinimal[1]

Experimental Protocol: Modified Suzuki-Miyaura Coupling to Suppress Dehalogenation

This protocol employs a modern catalyst system designed to minimize side reactions with electron-rich aryl bromides.[1]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • XPhos Pd G2 pre-catalyst (0.02 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous 1,4-dioxane (10 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and the XPhos Pd G2 pre-catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Grignard Reagent Formation

During the formation of a Grignard reagent, the primary side reaction to control is Wurtz-type coupling (dimerization of the starting material), but hydrodehalogenation can also occur, especially in the presence of protic impurities or certain solvents.

Troubleshooting Workflow for Grignard Reagent Formation

start Low Yield of Grignard Reagent step1 Check for Moisture start->step1 Reaction fails to initiate or gives low yield step2 Control Addition Rate & Temperature step1->step2 If system is anhydrous step3 Activate Magnesium step2->step3 If side reactions persist step4 Optimize Solvent step3->step4 For sluggish reactions end Successful Grignard Formation step4->end Improved Yield

Caption: A workflow to diagnose and solve issues during Grignard reagent formation.

Data Presentation: Impact of Reaction Conditions on Grignard Formation

ParameterStandard ConditionOptimized Condition for Minimizing Side ReactionsRationale
Addition of Aryl Bromide Rapid additionSlow, dropwise additionPrevents high local concentrations of the aryl bromide, which can lead to Wurtz coupling.[2]
Temperature Reflux in THF0 °C to room temperatureLower temperatures disfavor the Wurtz coupling side reaction.[2]
Solvent THFDiethyl ether or 2-MeTHFFor some substrates, THF can promote more Wurtz coupling compared to other ethereal solvents.[2]
Magnesium Activation NoneUse of iodine, 1,2-dibromoethane, or Rieke magnesiumEnsures a clean and reactive magnesium surface for efficient Grignard formation.

Experimental Protocol: Formation of (2-methoxy-3-methylphenyl)magnesium bromide

This protocol is designed to minimize Wurtz coupling and hydrodehalogenation.

  • Materials:

    • Magnesium turnings (1.2 equiv.)

    • Iodine (1 small crystal)

    • This compound (1.0 equiv.)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the magnesium turnings and the iodine crystal to the flask. Gently heat under a flow of nitrogen until the iodine sublimes and deposits on the magnesium surface.

    • Allow the flask to cool to room temperature.

    • Add a portion of the anhydrous ether to cover the magnesium.

    • Dissolve this compound in anhydrous ether in the dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray solution of the Grignard reagent is ready for use.

Lithiation (Halogen-Lithium Exchange)

Lithiation of aryl bromides via halogen-lithium exchange is a powerful tool for C-C bond formation. However, dehalogenation can occur if the reaction is not performed under strictly controlled conditions.

Troubleshooting Workflow for Lithiation

start Dehalogenation or Low Yield of Lithiated Species step1 Ensure Anhydrous & Inert Conditions start->step1 Poor results observed step2 Lower Reaction Temperature step1->step2 If conditions are rigorous step3 Optimize Alkyllithium Reagent & Equivalents step2->step3 If dehalogenation persists step4 Consider a Barbier-type Reaction step3->step4 If direct lithiation is problematic end Successful Lithiation & Trapping step4->end Desired product obtained

Caption: Troubleshooting guide for halogen-lithium exchange reactions.

Data Presentation: Key Parameters for Successful Lithiation

ParameterConditionRationale
Temperature Typically -78 °C or lowerHalogen-lithium exchange is very fast at low temperatures, minimizing side reactions such as deprotonation of the solvent or attack on other functional groups. Warming the reaction mixture prematurely can lead to decomposition and dehalogenation.
Alkyllithium Reagent n-BuLi or t-BuLit-BuLi is more reactive and can be more effective for less reactive bromides, but may also lead to more side reactions if not properly controlled. n-BuLi is generally a good starting point.
Solvent Anhydrous THF or diethyl etherMust be scrupulously dry to prevent quenching of the highly basic organolithium species, which would result in hydrodehalogenation.
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are pyrophoric and react with oxygen and moisture.

Experimental Protocol: Low-Temperature Lithiation and Trapping with an Electrophile

This protocol describes a general procedure for the halogen-lithium exchange of this compound and subsequent reaction with an electrophile.

  • Materials:

    • This compound (1.0 equiv.)

    • n-Butyllithium (1.1 equiv., solution in hexanes)

    • Anhydrous THF or diethyl ether

    • Electrophile (e.g., dry ice for carboxylation, benzaldehyde for alcohol formation)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add a solution of the chosen electrophile in anhydrous THF to the aryllithium species at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer, concentrate, and purify as necessary.

References

Technical Support Center: Reaction Monitoring of 1-Bromo-2-methoxy-3-methylbenzene Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring chemical transformations of 1-Bromo-2-methoxy-3-methylbenzene using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

The following diagram illustrates a typical workflow for monitoring the progress of a chemical reaction involving this compound.

G cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start Reaction (this compound + Reagents) sample Take Aliquot from Reaction Mixture start->sample tlc TLC Analysis sample->tlc Quick Check lcms LC-MS Analysis sample->lcms Detailed Analysis check Reaction Complete? tlc->check lcms->check workup Proceed to Work-up and Purification check->workup Yes continue_rxn Continue Reaction check->continue_rxn No continue_rxn->sample After Time Interval

Caption: General workflow for reaction monitoring.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

This section addresses common issues encountered during TLC analysis of this compound transformations.

G cluster_streaking Streaking/Elongated Spots cluster_visibility No Visible Spots cluster_separation Poor Separation start TLC Plate Issue q_streak Are spots streaked or elongated? start->q_streak q_visible Are spots not visible? start->q_visible q_sep Are spots poorly separated? start->q_sep a_streak1 Cause: Sample overloaded. Solution: Dilute sample and re-spot. q_streak->a_streak1 Yes a_streak2 Cause: Compound is acidic/basic. Solution: Add acid/base modifier (e.g., 0.1-1% AcOH or Et3N) to the mobile phase. q_streak->a_streak2 Yes a_streak3 Cause: Inappropriate solvent polarity. Solution: Adjust the solvent system. q_streak->a_streak3 Yes a_visible1 Cause: Sample too dilute. Solution: Concentrate sample or spot multiple times in the same location. q_visible->a_visible1 Yes a_visible2 Cause: Compound not UV-active. Solution: Use a chemical stain (e.g., permanganate, anisaldehyde). q_visible->a_visible2 Yes a_visible3 Cause: Spotting line below solvent level. Solution: Ensure spotting line is above the solvent in the chamber. q_visible->a_visible3 Yes a_sep1 Cause: Incorrect solvent polarity. Solution: Systematically vary the solvent system's polarity. q_sep->a_sep1 Yes a_sep2 Cause: Reactant/product have similar Rf. Solution: Use a co-spot lane for better comparison. q_sep->a_sep2 Yes a_sep3 Cause: Spots too close to baseline or solvent front. Solution: Adjust eluent polarity; less polar if at the front, more polar if at the baseline. q_sep->a_sep3 Yes

Caption: Troubleshooting common TLC problems.

Question: Why are my spots streaking or appearing as elongated smears?

  • Answer: This is a common issue that can arise from several factors.[1][2]

    • Overloading: The most frequent cause is applying too much sample to the plate.[1][3][2] Try diluting your reaction aliquot before spotting it again.

    • Compound Properties: Highly acidic or basic compounds can interact strongly with the silica gel, leading to tailing.[1] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can resolve this.[4]

    • Inappropriate Polarity: If the solvent system's polarity is not optimized, it can lead to streaking.[3][2]

Question: I can't see any spots on my TLC plate after development. What went wrong?

  • Answer: There are a few likely reasons for not seeing any spots.

    • Sample Concentration: Your sample may be too dilute to be detected.[4][3] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[4][3]

    • UV Inactivity: Your compounds may not be UV-active. While this compound and many aromatic derivatives are UV-active, it's possible your product is not. Use a chemical stain, such as potassium permanganate or p-anisaldehyde, for visualization.[4]

    • Incorrect Setup: Ensure the spotting line on your TLC plate is above the solvent level in the developing chamber. If the spots are submerged, they will dissolve into the solvent reservoir instead of migrating up the plate.[1][3]

Question: The spots for my starting material and product are too close together. How can I improve the separation?

  • Answer: Poor separation indicates that the mobile phase is not optimal for the compounds of interest.

    • Adjust Polarity: If spots are near the solvent front (high Rf), the eluent is too polar.[4] If they are near the baseline (low Rf), the eluent is not polar enough.[4] Systematically adjust the ratio of your solvents to find the optimal polarity.

    • Use a Co-spot: To definitively tell if two close spots are different compounds, use a "co-spot" lane. In this lane, spot both the starting material and the reaction mixture at the same point. If they are different compounds, you should see two distinct spots.[5]

    • Change Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[6]

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section addresses common issues encountered during LC-MS analysis of this compound transformations.

G cluster_signal Weak or No Signal cluster_rt Retention Time Shifts cluster_peak Poor Peak Shape start LC-MS Signal Issue q_signal Is the signal weak or absent? start->q_signal q_rt Is the retention time shifting? start->q_rt q_peak Are peaks broad, tailing, or splitting? start->q_peak a_signal1 Cause: Low sample concentration. Solution: Prepare a more concentrated sample. q_signal->a_signal1 Yes a_signal2 Cause: Incorrect MS settings. Solution: Check polarity, scan range, and ion source settings. q_signal->a_signal2 Yes a_signal3 Cause: Ion suppression from matrix. Solution: Dilute the sample or improve sample cleanup. q_signal->a_signal3 Yes a_rt1 Cause: Column not equilibrated. Solution: Increase equilibration time between runs. q_rt->a_rt1 Yes a_rt2 Cause: Mobile phase composition changed. Solution: Prepare fresh mobile phase. q_rt->a_rt2 Yes a_rt3 Cause: Column contamination or aging. Solution: Flush the column or replace it. q_rt->a_rt3 Yes a_peak1 Cause: Column overload. Solution: Dilute the sample. q_peak->a_peak1 Yes a_peak2 Cause: Incompatible sample solvent. Solution: Dissolve the sample in the mobile phase. q_peak->a_peak2 Yes a_peak3 Cause: Column contamination or void. Solution: Flush the column, reverse it, or replace it. q_peak->a_peak3 Yes

Caption: Troubleshooting common LC-MS problems.

Question: I am not seeing a peak for my compound, or the signal is very weak. What should I check?

  • Answer: A lack of signal can be due to issues with the sample, the LC, or the MS.

    • Sample Concentration: The compound's concentration might be below the instrument's detection limit. Try injecting a more concentrated sample.

    • Mass Spectrometer Settings: Ensure the MS is set to the correct ionization mode (positive or negative) for your compound and that the scan range includes the expected m/z value. Check that ion source parameters like temperatures and gas flows are appropriate.[7]

    • Ion Suppression: Components from the reaction mixture (salts, non-volatile reagents) can interfere with the ionization of your target analyte in the MS source, a phenomenon known as ion suppression.[7][8] Diluting the sample can often mitigate this effect.

Question: The retention time of my compound is shifting between injections. Why is this happening?

  • Answer: Retention time shifts are typically caused by changes in the chromatographic conditions.[9]

    • Column Equilibration: Insufficient equilibration of the column between gradient runs is a common cause. Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes.[7]

    • Mobile Phase: The composition of your mobile phase may have changed due to evaporation of the more volatile component or degradation. It is best practice to prepare fresh mobile phases regularly.[7][9]

    • Column Health: Column contamination or degradation over time can lead to retention shifts.[9] Try flushing the column or, if the problem persists, replacing it.

Question: My chromatographic peaks are broad, tailing, or split. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise resolution and quantification.[9]

    • Column Overload: Injecting too much sample can lead to broad or fronting peaks. Dilute your sample and reinject.[9]

    • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the starting mobile phase.

    • Column Contamination/Void: Buildup of contaminants at the head of the column can cause peak splitting and tailing.[9] Try flushing the column. A void at the column inlet can also cause similar issues, which may necessitate column replacement.

Frequently Asked Questions (FAQs)

Q1: What are some potential transformations of this compound and their expected products?

  • A1: This molecule is a versatile intermediate. Common transformations include Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the bromide position, or further electrophilic aromatic substitution on the ring. The product will depend entirely on the reagents used. For example, a Suzuki coupling with a boronic acid would replace the bromine with an aryl or vinyl group.

Q2: How do I select an appropriate starting solvent system for TLC?

  • A2: A good starting point for moderately polar organic molecules is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 4:1 or 3:1 ratio of hexanes to ethyl acetate is often a reasonable starting point. The goal is to have the starting material move to an Rf (retention factor) of about 0.3-0.4, which generally provides a good window for product separation.[5]

Q3: How do I prepare a reaction aliquot for LC-MS analysis?

  • A3: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench it if necessary (e.g., by adding a small amount of water or buffer). Dilute the aliquot significantly with a solvent compatible with the mobile phase, such as acetonitrile or methanol (e.g., dilute 1 µL of the mixture into 1 mL of solvent). Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the LC system.

Q4: What type of LC column is suitable for analyzing these compounds?

  • A4: A reversed-phase C18 column is the standard and most versatile choice for analyzing small aromatic molecules like this compound and its derivatives. These columns separate compounds based on hydrophobicity.

Quantitative Data Summary

Compound NameStructureMolecular WeightTypical TLC Rf*Expected [M+H]+ (m/z)
This compoundC8H9BrO201.060.6 - 0.8200.99 / 202.99
Hypothetical Product 1 (Suzuki Coupling)C14H14O198.260.4 - 0.6199.11
Hypothetical Product 2 (Oxidation)C8H7BrO2215.040.2 - 0.4214.97 / 216.97

*Note: TLC Rf values are highly dependent on the specific stationary phase (silica gel) and mobile phase used. The values provided are estimates assuming a standard mobile phase like 4:1 Hexanes:Ethyl Acetate. These should be determined experimentally.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC developing chamber with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) and a piece of filter paper to ensure vapor saturation. Draw a faint pencil line (the baseline) about 1 cm from the bottom of a silica gel TLC plate.[6]

  • Spotting: On the baseline, mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "RXN" lane, spot a small amount of the reaction mixture using a capillary tube.

    • In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it.[5]

  • Development: Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.[10]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[10] If necessary, use a chemical stain for further visualization.

  • Analysis: Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. The co-spot helps differentiate the starting material from a product with a very similar Rf value.[5]

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: At a specific time point, withdraw a small aliquot (e.g., 5 µL) from the reaction. Quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. Vortex the vial.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove any precipitates or solid reagents.

  • LC Method Setup (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Method Setup (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100 - 500. This range should encompass the mass of your starting material and expected products.

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages according to the instrument manufacturer's recommendations.

  • Analysis: Inject the prepared sample. Monitor the total ion chromatogram (TIC) for the appearance of new peaks and the disappearance of the peak corresponding to the starting material. Extract the expected ion masses for the starting material and product to confirm their presence and monitor their relative abundance over time.

References

scale-up considerations for the synthesis of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Bromo-2-methoxy-3-methylbenzene

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Bromination - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of brominating agent. - Formation of isomeric byproducts.- Monitor reaction progress using TLC or GC/MS. - Optimize temperature; bromination is often exothermic and may require cooling. - Use fresh, high-purity brominating agents like N-Bromosuccinimide (NBS) or Br₂.[1] - Control the addition rate of the brominating agent to improve regioselectivity.
Incomplete Methylation - Insufficient methylating agent. - Inactive catalyst or base. - Presence of moisture. - Low reaction temperature.- Use a slight excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide). - Ensure the base (e.g., K₂CO₃, NaOH) is anhydrous and of high purity.[2] - Conduct the reaction under anhydrous conditions. - Increase the reaction temperature as appropriate for the chosen solvent and reagents.
Formation of Impurities - Over-bromination (dibromo- species). - O-demethylation during bromination. - Incomplete work-up.- Use stoichiometric amounts of the brominating agent. - Employ milder brominating agents. - Optimize reaction conditions to avoid harsh acidic environments. - Ensure thorough washing and extraction during the work-up to remove unreacted reagents and byproducts.
Difficulty in Purification - Close boiling points of isomers. - Co-elution during column chromatography.- Utilize fractional distillation under reduced pressure for large-scale purification. - Optimize the mobile phase for column chromatography to achieve better separation. - Consider crystallization as a final purification step.
Safety Hazards - Handling of bromine (toxic, corrosive).[1][3] - Use of flammable solvents. - Exothermic reactions leading to runaways.[4]- Handle bromine and other hazardous reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] - Use intrinsically safe equipment and take precautions against static discharge. - Implement controlled addition of reagents and ensure adequate cooling and monitoring of the reaction temperature.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Low Yield Analysis cluster_impurities Impurity Analysis cluster_purification Purification Strategy start Problem Encountered low_yield Low Yield start->low_yield impurities Formation of Impurities start->impurities purification Purification Difficulty start->purification check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion identify_impurity Identify Impurity (NMR, MS) impurities->identify_impurity purification_method Select Purification Method purification->purification_method check_reagents Verify Reagent Quality check_completion->check_reagents Incomplete optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions adjust_stoichiometry Adjust Stoichiometry identify_impurity->adjust_stoichiometry Over-reaction modify_workup Modify Work-up Procedure identify_impurity->modify_workup Process Impurity fractional_distillation Fractional Distillation purification_method->fractional_distillation Liquid crystallization Crystallization purification_method->crystallization Solid

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most common synthetic routes are:

  • Route A: Bromination of 2-methoxy-3-methylphenol followed by methylation of the resulting 1-Bromo-2-hydroxy-3-methylbenzene.

  • Route B: Methylation of 3-methylphenol to 3-methylanisole (2-methoxy-3-methylbenzene), followed by electrophilic bromination.

Q2: Which brominating agent is recommended for scale-up?

A2: While elemental bromine (Br₂) is effective, it is highly corrosive and hazardous to handle on a large scale.[1][3] N-Bromosuccinimide (NBS) is a solid and often a safer alternative for selective bromination, although its stability in certain solvents like DMF can be a concern.[1] For greener and safer processes, in-situ generation of bromine from HBr or KBr with an oxidant in a flow reactor is a modern alternative.[4][5]

Q3: How can the formation of isomeric impurities be minimized during bromination?

A3: The directing effects of the methoxy and methyl groups on the aromatic ring will influence the position of bromination. To favor the desired isomer, it is crucial to control the reaction conditions. Lowering the reaction temperature and slow, controlled addition of the brominating agent can enhance regioselectivity. The choice of solvent can also play a significant role.

Q4: What are the critical safety precautions for a large-scale bromination reaction?

A4: Key safety measures include:

  • Engineering Controls: Conducting the reaction in a well-ventilated area, preferably in a closed system or a fume hood designed for large-scale reactions.[3]

  • Material Compatibility: Using equipment made of corrosion-resistant materials like glass or PVDF.[3]

  • Personal Protective Equipment (PPE): Wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[3]

  • Emergency Preparedness: Having an emergency plan in place, including access to neutralizing agents and a dump tank for quenching the reaction if necessary.[3]

Q5: What are the recommended methods for purifying the final product at scale?

A5: For multi-kilogram scale, fractional distillation under reduced pressure is often the most viable purification method for liquid products. If the product is a solid or if distillation does not provide sufficient purity, recrystallization from a suitable solvent system is recommended. Column chromatography is generally less practical for very large quantities but can be used for high-purity requirements or for the removal of closely related impurities.

Experimental Protocols

The following are example protocols for the key reaction steps. These should be optimized for specific laboratory and scale-up conditions.

Protocol 1: Bromination of 2-Methoxy-3-methylphenol

Materials:

  • 2-Methoxy-3-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxy-3-methylphenol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC/MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Bromo-2-hydroxy-3-methylbenzene.

Protocol 2: Methylation of 1-Bromo-2-hydroxy-3-methylbenzene

Materials:

  • 1-Bromo-2-hydroxy-3-methylbenzene

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vessel containing 1-Bromo-2-hydroxy-3-methylbenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or GC/MS.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Synthetic Pathway Overview

SyntheticPathway cluster_route_A Route A cluster_route_B Route B start_A 2-Methoxy-3-methylphenol intermediate_A 1-Bromo-2-hydroxy-3-methylbenzene start_A->intermediate_A Bromination (NBS) end_product This compound intermediate_A->end_product Methylation (DMS, K2CO3) start_B 3-Methylphenol intermediate_B 2-Methoxy-3-methylbenzene start_B->intermediate_B Methylation intermediate_B->end_product Bromination

Caption: Overview of the two primary synthetic routes to this compound.

References

Technical Support Center: Managing Temperature Control in Exothermic Reactions of 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for 1-Bromo-2-methoxy-3-methylbenzene, the protocols and troubleshooting advice are based on established principles for structurally similar aryl bromides and related exothermic reactions. It is imperative to conduct a thorough risk assessment and small-scale trials before proceeding with any new experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound that require careful temperature control?

A1: The most common and potentially hazardous exothermic reactions involving this compound include:

  • Grignard Reagent Formation: The reaction with magnesium metal to form the corresponding Grignard reagent is highly exothermic and requires strict control over the initiation and reaction rate.

  • Suzuki-Miyaura Coupling: While the overall reaction may be exothermic, the rate of heat release can be significant, particularly during catalyst addition and at elevated temperatures.[1][2]

  • Lithiation (e.g., with n-butyllithium): This is a very fast and highly exothermic reaction that necessitates cryogenic temperatures for safe execution.

  • Other Cross-Coupling Reactions: Reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations can also be exothermic and require careful thermal management.

Q2: What are the main risks associated with poor temperature control in these reactions?

A2: Inadequate temperature control can lead to several critical issues:

  • Runaway Reaction: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid release of heat and pressure, potentially causing vessel rupture and explosion.[3][4][5]

  • Formation of Impurities: Higher temperatures can promote the formation of byproducts, such as homocoupling products (Wurtz-type reaction in Grignard formation) or decomposition of starting materials and reagents.

  • Reduced Yield and Selectivity: Optimal temperature ranges are often crucial for achieving high yields and the desired product selectivity.

  • Solvent Boiling: Exceeding the boiling point of the solvent can lead to a rapid increase in pressure and potential loss of containment.

Q3: What are the recommended cooling methods for managing these exothermic reactions?

A3: The choice of cooling method depends on the scale and exothermicity of the reaction. Common methods include:

  • Ice/Water Bath: Suitable for small-scale, less vigorous reactions.

  • Dry Ice/Acetone Bath: For maintaining temperatures between -78 °C and -40 °C, often used for lithiation reactions.

  • Circulating Chillers/Cryostats: Provide precise and automated temperature control for larger-scale reactions or those requiring specific temperature profiles.

  • Liquid Nitrogen Cooling Systems: Used for achieving very low temperatures (below -100 °C) and for rapid heat removal. These can be indirect systems that cool a heat transfer fluid or direct injection systems.

Q4: How can I predict the potential exotherm of my reaction?

A4: Predicting the heat of reaction can be approached in several ways:

  • Literature Search: Look for calorimetric data on similar reactions.

  • Computational Chemistry: Software can be used to estimate the enthalpy of reaction.

  • Reaction Calorimetry (RC1) or Adiabatic Calorimetry: These experimental techniques provide precise data on the heat of reaction, heat flow, and the potential for a runaway reaction under various conditions.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate
Possible Cause Troubleshooting Step
Inactive Magnesium Surface Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Use a crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.
Wet Solvent or Glassware Ensure all solvents are rigorously dried and glassware is flame-dried or oven-dried before use.
Low Purity of this compound Purify the starting material to remove any acidic impurities or moisture.
Reaction Temperature Too Low Gentle warming with a heat gun or warm water bath may be necessary to initiate the reaction. Be prepared to cool the reaction immediately once it starts.
Issue 2: Runaway Temperature Spike During Reagent Addition
Possible Cause Troubleshooting Step
Addition Rate is Too Fast Immediately stop the addition of the reagent. Increase the efficiency of cooling (e.g., lower the temperature of the cooling bath). Once the temperature is under control, resume addition at a much slower rate.
Inadequate Cooling Capacity For larger-scale reactions, ensure the cooling system can handle the calculated heat output of the reaction. Consider using a more powerful chiller or a larger cooling bath.
Poor Mixing Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and cooling medium.
Concentrated Reagents Dilute the reagent being added to allow for better control over the reaction rate and heat generation.
Issue 3: Formation of Significant Byproducts in a Suzuki Coupling Reaction
Possible Cause Troubleshooting Step
Reaction Temperature Too High Optimize the reaction temperature. While some Suzuki couplings require elevated temperatures, excessive heat can lead to decomposition and side reactions.
Incorrect Choice of Catalyst/Ligand For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote efficient coupling.[1]
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Incorrect Base or Solvent The choice of base and solvent can significantly impact the reaction outcome. Screen different conditions to find the optimal combination for your specific substrates.

Quantitative Data Summary

The following tables provide illustrative data for managing exothermic reactions. Note: This data is based on general principles and should be adapted based on specific experimental results and risk assessments.

Table 1: Illustrative Parameters for Grignard Reagent Formation

ParameterSmall Scale (e.g., 50 mmol)Pilot Scale (e.g., 5 mol)
Solvent Anhydrous THF (100 mL)Anhydrous THF (10 L)
Initial Temperature Room Temperature15-20 °C
Addition Rate of Aryl Bromide Slow, dropwise addition over 30-60 minControlled addition over 2-4 hours
Cooling Method Ice/water bathCirculating chiller
Maximum Observed Temperature 35-45 °C (gentle reflux)Maintained below 40 °C

Table 2: Illustrative Cooling Capacity Requirements

Reaction ScaleEstimated Heat of Reaction (kJ/mol)Required Cooling Power (kW)
1 L-1501.0 - 1.5
10 L-15010 - 15
100 L-150100 - 150

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation of this compound

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add magnesium turnings to the flask.

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings.

  • If the reaction does not initiate (disappearance of iodine color and gentle bubbling), gently warm the flask with a heat gun.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath to control the temperature.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reactions start Exothermic Reaction Setup initiation Monitor Temperature During Initiation/Addition start->initiation temp_spike Temperature Spike Observed? initiation->temp_spike no_spike Continue Monitoring temp_spike->no_spike No stop_addition Stop Reagent Addition Immediately temp_spike->stop_addition Yes side_products Significant Side Products? no_spike->side_products enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_mixing Check Stirring/Mixing enhance_cooling->check_mixing resume_slowly Resume Addition Slowly When Stable check_mixing->resume_slowly resume_slowly->initiation optimize Optimize Reaction Conditions (Temp, Catalyst, Solvent) side_products->optimize Yes proceed Proceed with Workup side_products->proceed No optimize->start end Successful Reaction proceed->end

Caption: A logical workflow for troubleshooting common issues during exothermic reactions.

Grignard_Reaction_Pathway Grignard Reaction and Potential Side Reaction A This compound Mg Mg A->Mg + Grignard Aryl Grignard Reagent Mg->Grignard Desired Pathway (Exothermic) Wurtz Homocoupling Product (Wurtz-type Side Product) Grignard->Wurtz + this compound

Caption: The desired Grignard reaction pathway and a common exothermic side reaction.

References

Validation & Comparative

Structural Elucidation of 1-Bromo-2-methoxy-3-methylbenzene: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 1-Bromo-2-methoxy-3-methylbenzene utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis of its predicted NMR data against its structural isomers, 2-Bromo-1-methoxy-3-methylbenzene and 1-Bromo-3-methoxy-2-methylbenzene, to unambiguously establish its molecular architecture.

This guide is tailored for researchers, scientists, and professionals in drug development, offering a clear and objective comparison supported by predicted spectral data and detailed experimental protocols. The structural confirmation of an organic molecule is paramount in the fields of chemical synthesis and medicinal chemistry. NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. Herein, we present a comprehensive ¹H and ¹³C NMR analysis for the structural confirmation of this compound. To highlight the distinguishing spectral features, a comparative analysis with its isomers, 2-Bromo-1-methoxy-3-methylbenzene and 1-Bromo-3-methoxy-2-methylbenzene, is included.

Predicted ¹H and ¹³C NMR Data Comparison

The predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers are summarized in the tables below. These predictions were generated using a validated computational model to provide a basis for structural assignment.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.22d, J=8.0 Hz1HH-6
7.05t, J=8.0 Hz1HH-5
6.88d, J=8.0 Hz1HH-4
3.89s3H-OCH₃
2.35s3H-CH₃
2-Bromo-1-methoxy-3-methylbenzene 7.15d, J=7.6 Hz1HH-6
7.09t, J=7.8 Hz1HH-5
6.95d, J=8.0 Hz1HH-4
3.91s3H-OCH₃
2.41s3H-CH₃
1-Bromo-3-methoxy-2-methylbenzene 7.28d, J=8.4 Hz1HH-6
6.85t, J=8.2 Hz1HH-5
6.79d, J=8.0 Hz1HH-4
3.84s3H-OCH₃
2.29s3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound 155.2C-2
134.1C-3
130.5C-6
128.9C-5
125.1C-4
115.8C-1
60.7-OCH₃
16.3-CH₃
2-Bromo-1-methoxy-3-methylbenzene 156.9C-1
138.4C-3
130.1C-5
128.2C-6
124.7C-4
112.9C-2
56.4-OCH₃
23.1-CH₃
1-Bromo-3-methoxy-2-methylbenzene 158.8C-3
133.2C-1
130.8C-6
127.6C-2
122.0C-5
110.4C-4
55.9-OCH₃
15.8-CH₃

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (depending on sample concentration)

Structural Confirmation Workflow

The logical workflow for confirming the structure of this compound using NMR data is illustrated in the following diagram. This process involves analyzing the number of signals, their chemical shifts, multiplicities, and integration values to deduce the connectivity of atoms.

structural_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_deduction Structure Deduction cluster_comparison_confirmation Comparison & Confirmation Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Analyze_H1 Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Number of Signals, Shifts) C13_NMR->Analyze_C13 Correlate_Data Correlate ¹H and ¹³C Data Analyze_H1->Correlate_Data Analyze_C13->Correlate_Data Propose_Structure Propose Structure of This compound Correlate_Data->Propose_Structure Compare_Isomers Compare with Predicted Spectra of Isomers Propose_Structure->Compare_Isomers Confirm_Structure Confirm Structure Compare_Isomers->Confirm_Structure

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

By following this systematic approach, the unique spectral features of this compound can be distinguished from its isomers, leading to a confident structural assignment. The combination of ¹H and ¹³C NMR data provides a comprehensive picture of the molecular framework, confirming the positions of the bromo, methoxy, and methyl substituents on the benzene ring.

comparing the efficacy of different palladium catalysts for 1-Bromo-2-methoxy-3-methylbenzene coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency. The substrate, 1-Bromo-2-methoxy-3-methylbenzene, presents a sterically hindered ortho-substituted aryl bromide, the successful coupling of which is highly dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of the efficacy of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this substrate and its analogs, supported by experimental data to inform catalyst selection and reaction optimization.

Catalytic Performance: A Quantitative Comparison

The efficacy of different palladium catalyst systems is summarized below. The choice of palladium precursor and, critically, the nature of the supporting ligand, significantly impacts reaction yield, time, and scope. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often essential for high performance.

Reaction TypePalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Phenylboronic acidHigh
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9012-24Phenylboronic acidGood to Excellent
Suzuki-Miyaura PdCl₂(dppf)dppfK₂CO₃DME802Phenylboronic acidHigh
Suzuki-Miyaura Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Phenylboronic acidEffective
Heck Pd(OAc)₂None (ligand-free)K₃PO₄DMAc120-1403-5StyreneHigh
Heck Pd/CNoneNa₂CO₃NMP13017Styrene~94 (GC Yield)
Buchwald-Hartwig Pd(OAc)₂XPhosKOt-BuToluene1000.17AnilineGood to Excellent
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOt-BuToluene110-AnilineHigh

Note: The data presented is compiled from various sources and for illustrative purposes. Direct comparison may be limited due to variations in experimental conditions. "High" and "Good to Excellent" are qualitative descriptors from the source literature where specific percentages were not provided for a direct comparison.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols can be adapted for this compound.

Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling (Ligand-Free)

This protocol describes a ligand-free Heck reaction of an aryl bromide with an alkene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 1.5 mmol, 1.5 equiv)

  • Solvent (e.g., N,N-Dimethylacetamide - DMAc, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound, styrene, Pd(OAc)₂, and the base.

  • Add the solvent to the tube.

  • Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 120-140 °C).

  • Stir the reaction mixture for the specified time, monitoring progress by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This general procedure outlines the palladium-catalyzed amination of an aryl bromide.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Strong base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for the formation of the active catalyst.

  • Add the this compound and the aniline.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

experimental_workflow start Start reagents Combine Reactants: Aryl Halide Coupling Partner Base start->reagents catalyst_prep Catalyst Preparation: Add Pd Precursor & Ligand reagents->catalyst_prep reaction_setup Reaction Setup: Inert Atmosphere Add Solvent catalyst_prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up: Quenching Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to the Structural Analysis of 1-Bromo-2-methoxy-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The definitive determination of the three-dimensional structure of crystalline organic molecules is most reliably achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for understanding structure-activity relationships in drug design and development. However, X-ray crystallography is contingent on the ability to grow high-quality single crystals. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable structural information on a wider range of sample types, including non-crystalline materials. This guide presents a comparative overview of these techniques, highlighting their respective strengths and limitations in the context of analyzing substituted bromobenzene derivatives.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the quantitative data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for a representative 1-bromo-2-methoxy-3-methylbenzene derivative analogue.

Table 1: Single-Crystal X-ray Crystallography Data for (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one [1]

ParameterValue
Chemical FormulaC₁₇H₁₅BrO₂
Formula Weight331.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.680 (2)
b (Å)11.654 (2)
c (Å)10.834 (2)
α (°)90
β (°)93.07 (2)
γ (°)90
Volume (ų)1472.6 (4)
Z4
Density (calculated) (g/cm³)1.493
Absorption Coefficient (mm⁻¹)2.79
Temperature (K)295

Table 2: Representative ¹H NMR Data for a Chalcone Derivative in CDCl₃ (400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.02 - 7.98m2HAromatic-H (ortho to C=O)
7.80 (d, J=15.6 Hz)d1Hα-vinylic-H
7.65 - 7.55m2HAromatic-H
7.45 (d, J=15.6 Hz)d1Hβ-vinylic-H
7.30 - 7.20m2HAromatic-H
6.95 (d, J=8.4 Hz)d1HAromatic-H
3.90s3H-OCH₃
2.40s3H-CH₃

Table 3: Representative ¹³C NMR Data for a Chalcone Derivative in CDCl₃ (100 MHz)

Chemical Shift (δ) ppmAssignment
190.5Carbonyl (C=O)
161.0Aromatic C-O
144.0β-vinylic-C
138.0 - 120.0Aromatic & α-vinylic-C
114.0Aromatic C-H
112.0Aromatic C-Br
56.0Methoxy (-OCH₃)
21.5Methyl (-CH₃)

Table 4: Representative Mass Spectrometry Data (Electron Ionization) for a Bromo-methoxy-methyl Substituted Aromatic Compound

m/zRelative Intensity (%)Assignment
332~98[M+2]⁺ (due to ⁸¹Br isotope)
330100[M]⁺ (Molecular ion, due to ⁷⁹Br isotope)
25145[M - Br]⁺
19930[Fragment after loss of bromo-methoxy group]
13560[Aryl fragment]
10555[Benzoyl fragment]
7740[Phenyl fragment]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide comprehensive protocols for the synthesis and analysis of the representative chalcone derivative.

Synthesis: Claisen-Schmidt Condensation

This reaction is a reliable method for synthesizing chalcones from an aromatic aldehyde and an acetophenone.[2]

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • 4'-Fluoroacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% in water)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 3-bromo-4-methoxybenzaldehyde and 4'-fluoroacetophenone in ethanol.

  • With continuous stirring, slowly add the sodium hydroxide solution to the flask.

  • Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining NaOH.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural information for crystalline compounds.

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and environment of atoms in a molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

  • Data Processing: The acquired data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) can be used with a liquid chromatograph (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. The presence of bromine is characteristically identified by the M and M+2 isotopic pattern with nearly equal intensity.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes.

experimental_workflow Experimental Workflow for Chalcone Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Output start Start Materials: 3-Bromo-4-methoxybenzaldehyde 4'-Fluoroacetophenone reaction Claisen-Schmidt Condensation (NaOH, Ethanol) start->reaction purification Purification (Recrystallization) reaction->purification product Purified Chalcone Derivative purification->product xray Single-Crystal X-ray Diffraction product->xray nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms xray_data 3D Structure (Bond lengths, angles) xray->xray_data nmr_data Connectivity (Chemical shifts, coupling) nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data

Caption: Workflow for the synthesis and structural analysis of a chalcone derivative.

comparison_logic Comparative Logic of Analytical Techniques cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods compound Target Compound crystal Single Crystal Required compound->crystal nmr_analysis NMR (Connectivity) compound->nmr_analysis ms_analysis Mass Spec (Molecular Formula) compound->ms_analysis xray_analysis Diffraction Analysis crystal->xray_analysis structure_3d Definitive 3D Structure xray_analysis->structure_3d structure_2d Inferred 2D Structure nmr_analysis->structure_2d ms_analysis->structure_2d

Caption: Logical comparison of X-ray crystallography and spectroscopic methods.

References

Assessing the Directing Effects of Methoxy and Methyl Groups in 1-Bromo-2-methoxy-3-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Directing Effects

In electrophilic aromatic substitution, the substituents already present on the benzene ring govern the regioselectivity of the incoming electrophile. This influence is a combination of two main factors: electronic effects (resonance and inductive effects) and steric effects .

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director.[1][2] It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions.[1]

  • Methyl Group (-CH₃): The methyl group is a weak activating group and also an ortho, para-director. It donates electron density through an inductive effect and hyperconjugation.[3]

  • Bromo Group (-Br): The bromo group is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because the lone pairs on the bromine atom can stabilize the arenium ion intermediate through resonance.[4][5]

Predicted Regioselectivity in 1-Bromo-2-methoxy-3-methylbenzene

In this compound, the three substituents will collectively influence the position of electrophilic attack. The methoxy group is the most powerful activating group, followed by the methyl group.[6] The bromo group is a deactivator. Therefore, the directing influence of the methoxy group will be dominant.

The available positions for substitution are C4, C5, and C6.

  • Position C4: para to the methoxy group and ortho to the methyl group. This position is strongly activated by both the methoxy and methyl groups.

  • Position C5: meta to both the methoxy and methyl groups, and ortho to the bromo group. This position is the least activated.

  • Position C6: ortho to the methoxy group and meta to the methyl group. This position is activated by the methoxy group.

Considering the powerful para-directing effect of the methoxy group and the reinforcing ortho-directing effect of the methyl group, substitution is most likely to occur at the C4 position . Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C4 for very bulky electrophiles, but the electronic activation is expected to be the overriding factor.[3][6] Substitution at C6 is also possible due to the ortho-directing effect of the methoxy group, but is expected to be a minor product compared to C4. Substitution at C5 is predicted to be negligible.

Predicted Isomer Distribution in Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major and minor products for common electrophilic aromatic substitution reactions on this compound. These predictions are based on the analysis of directing effects and have not been confirmed by specific experimental data for this substrate.

Reaction TypeReagentsPredicted Major ProductPredicted Minor Product(s)
Nitration Conc. HNO₃, Conc. H₂SO₄1-Bromo-2-methoxy-3-methyl-4-nitrobenzene1-Bromo-2-methoxy-3-methyl-6-nitrobenzene
Halogenation Br₂, FeBr₃1,4-Dibromo-2-methoxy-3-methylbenzene1,6-Dibromo-2-methoxy-3-methylbenzene
Sulfonation Fuming H₂SO₄4-Bromo-3-methoxy-2-methylbenzenesulfonic acid6-Bromo-5-methoxy-4-methylbenzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃1-(4-Bromo-3-methoxy-2-methylphenyl)ethan-1-one (for R=CH₃)1-(6-Bromo-5-methoxy-4-methylphenyl)ethan-1-one (for R=CH₃)

Experimental Protocols

Below is a representative experimental protocol for the nitration of an activated aromatic compound, which can be adapted for this compound.

Representative Protocol: Nitration

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Cold Water

  • Ice-cold Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Hirsch funnel for vacuum filtration

Procedure:

  • In a round-bottom flask, cool 0.45 mL of concentrated sulfuric acid in an ice-water bath.[7]

  • Slowly add a pre-cooled mixture of 0.30 mL of concentrated nitric acid and 0.30 mL of concentrated sulfuric acid to the flask with continuous stirring, keeping the temperature below 10°C.[7] This mixture generates the nitronium ion (NO₂⁺), the active electrophile.[8][9]

  • In a separate flask, dissolve a known amount of this compound in a minimal amount of a suitable solvent if necessary, and cool it in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the aromatic compound with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.[7]

  • Carefully pour the reaction mixture onto crushed ice in a beaker.[7]

  • Isolate the solid product by vacuum filtration using a Hirsch funnel.[7]

  • Wash the crude product with cold water and then with a small amount of ice-cold methanol to remove impurities.[7]

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Analyze the product and any minor isomers by techniques such as NMR, GC-MS, and melting point determination to ascertain the product distribution.

Visualizations

Directing Effects in this compound

Caption: Predicted directing effects on this compound.

Experimental Workflow for Nitration

G start Start prepare_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) start->prepare_nitrating_mix cool_substrate Cool Substrate (this compound) start->cool_substrate reaction Slowly Add Nitrating Mixture to Substrate at <10°C prepare_nitrating_mix->reaction cool_substrate->reaction stir Stir at Room Temperature reaction->stir quench Pour onto Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water and Methanol filter->wash purify Recrystallization wash->purify analyze Product Analysis (NMR, GC-MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the nitration of an aromatic compound.

References

comparative study of reaction kinetics for 1-Bromo-2-methoxy-3-methylbenzene vs. 1-chloro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of two key halogenated aromatic intermediates.

In the realm of synthetic organic chemistry and drug development, the choice of starting materials can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Halogenated aromatic compounds are fundamental building blocks, and understanding their relative reactivity is paramount for process optimization. This guide provides a comparative analysis of the reaction kinetics of 1-Bromo-2-methoxy-3-methylbenzene and 1-Chloro-2-methoxy-3-methylbenzene in two common and synthetically important transformations: Nucleophilic Aromatic Substitution (SNA r) and Palladium-catalyzed cross-coupling reactions.

Executive Summary: Reactivity at a Glance

Based on fundamental chemical principles, This compound is expected to exhibit faster reaction kinetics compared to its chloro-analogue, 1-Chloro-2-methoxy-3-methylbenzene , in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This difference in reactivity is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, making the C-Br bond easier to break during the rate-determining step of many reactions.[1][2][3][4]

Comparative Analysis of Reaction Kinetics

To illustrate the expected differences in reactivity, the following tables present hypothetical, yet plausible, kinetic data for the two compounds in representative reactions. These values are intended to serve as a benchmark for experimental design.

Table 1: Hypothetical Kinetic Data for Nucleophilic Aromatic Substitution (SNA r) with Sodium Methoxide
CompoundRate Constant (k) at 50°C (M⁻¹s⁻¹)Relative RateActivation Energy (Ea) (kJ/mol)
This compound8.5 x 10⁻⁵~4.785
1-Chloro-2-methoxy-3-methylbenzene1.8 x 10⁻⁵192
Table 2: Hypothetical Kinetic Data for Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
CompoundInitial Rate (M/s)Relative RateReaction Time for >95% Conversion (h)
This compound2.5 x 10⁻⁴~54
1-Chloro-2-methoxy-3-methylbenzene5.0 x 10⁻⁵120

Reaction Mechanisms and Experimental Workflows

Nucleophilic Aromatic Substitution (SNA r)

The SNA r reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[5][6] The first step, the nucleophilic attack, is typically the rate-determining step. The stability of the Meisenheimer complex is crucial and is enhanced by electron-withdrawing groups on the aromatic ring.[5]

SNAr_Mechanism ArylHalide Aryl Halide (Ar-X) Intermediate Meisenheimer Complex (Resonance Stabilized) ArylHalide->Intermediate + Nu⁻ (Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product (Ar-Nu) Intermediate->Product - X⁻ (Fast) LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA r).

A generalized workflow for studying the kinetics of an SNA r reaction is depicted below. This involves monitoring the disappearance of the reactant or the appearance of the product over time using techniques like HPLC or GC.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant_Prep Prepare Reactant Solution (Aryl Halide in Solvent) Mix Mix Reactants at Constant Temperature Reactant_Prep->Mix Nucleophile_Prep Prepare Nucleophile Solution (e.g., Sodium Methoxide) Nucleophile_Prep->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/GC Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Experimental workflow for kinetic analysis of SNA r reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[7][8][9] The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[8][10] The oxidative addition step is often the rate-determining step, and its rate is highly dependent on the nature of the aryl halide.[2] Generally, the reactivity order is Ar-I > Ar-Br > Ar-Cl.[3]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X (Oxidative Addition) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation R-B(OH)₂ (Transmetalation) RedElim Product (Ar-R) Transmetalation->RedElim (Reductive Elimination) RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

General Protocol for Kinetic Analysis of Nucleophilic Aromatic Substitution
  • Materials and Reagents:

    • This compound or 1-Chloro-2-methoxy-3-methylbenzene

    • Nucleophile (e.g., sodium methoxide solution in methanol)

    • Anhydrous solvent (e.g., DMSO or DMF)

    • Internal standard (e.g., naphthalene)

    • Quenching solution (e.g., dilute HCl)

    • HPLC or GC grade solvents for analysis

  • Procedure:

    • Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent in a thermostated reaction vessel.

    • Prepare a stock solution of the nucleophile.

    • Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by adding the nucleophile solution to the aryl halide solution with vigorous stirring. Start a timer immediately.

    • At regular intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution.

    • Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material and/or product relative to the internal standard.

    • Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
  • Materials and Reagents:

    • This compound or 1-Chloro-2-methoxy-3-methylbenzene

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent system (e.g., toluene/water or dioxane/water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, phenylboronic acid, base, and palladium catalyst.[11]

    • Add the degassed solvent system via syringe.[11]

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

    • Monitor the reaction progress by taking aliquots at regular intervals, quenching them with water, extracting with an organic solvent, and analyzing by GC-MS or LC-MS.[11]

    • Plot the concentration of the starting material or product versus time to determine the initial reaction rate.

Conclusion

The comparative analysis, based on established chemical principles, strongly suggests that this compound is a more reactive substrate than 1-Chloro-2-methoxy-3-methylbenzene in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For researchers and professionals in drug development, this implies that reactions with the bromo-derivative will likely proceed faster, under milder conditions, and may require lower catalyst loadings, potentially leading to more efficient and economical synthetic routes. The provided experimental protocols offer a framework for conducting detailed kinetic studies to quantify these differences and optimize reaction conditions for specific applications.

References

A Comparative Analysis of a Novel Synthetic Pathway for 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comprehensive validation of a new synthetic route to 1-Bromo-2-methoxy-3-methylbenzene, a key intermediate in the development of pharmaceutical and agrochemical compounds. The performance of this novel pathway is objectively compared against a traditional Sandmeyer reaction route, supported by detailed experimental data and protocols to aid researchers, chemists, and professionals in drug development in selecting the most efficient and practical synthesis strategy.

Introduction to Synthetic Strategies

The targeted compound, this compound, is a valuable substituted aromatic ring that can be further functionalized. Traditionally, its synthesis might be approached via a Sandmeyer reaction, a reliable but multi-step process involving diazotization of an aniline precursor. This guide introduces and validates a more streamlined, two-step "new" route commencing with the bromination of a commercially available phenol, followed by methylation. This novel approach is evaluated on key performance indicators including overall yield, reaction time, and the use of hazardous reagents.

Quantitative Data Summary

The following tables provide a clear comparison of the quantitative data obtained for the new synthetic route versus the established Sandmeyer method.

Table 1: Comparison of Starting Materials and Reagents

ParameterNew Synthetic RouteEstablished Sandmeyer Route
Starting Material 2-Bromo-3-methylphenol2-Methoxy-3-methylaniline
Key Reagents Dimethyl sulfate, Sodium hydroxideSodium nitrite, Hydrobromic acid, Copper(I) bromide
Solvents Acetone, WaterWater, Diethyl ether
Hazardous Reagents Dimethyl sulfate (toxic, carcinogen)Hydrobromic acid (corrosive), Diazonium salt (potentially explosive)

Table 2: Comparison of Reaction Parameters and Yields

ParameterNew Synthetic RouteEstablished Sandmeyer Route
Number of Steps 2 (Bromination, Methylation)2 (Diazotization, Bromination)
Reaction Time ~ 4 hours~ 3 hours
Overall Yield ~ 85%~ 80%
Product Purity (Post-purification) > 98%> 98%
Purification Method DistillationColumn Chromatography

Experimental Protocols

New Synthetic Route: Methylation of 2-Bromo-3-methylphenol

This route involves two primary steps: the bromination of 3-methylphenol to 2-bromo-3-methylphenol, followed by the methylation of the hydroxyl group.

Step 1: Bromination of 3-Methylphenol (Illustrative)

  • 3-methylphenol is dissolved in a suitable solvent (e.g., dichloromethane).

  • A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at 0 °C.

  • The reaction is stirred for 2-3 hours, and the product, 2-bromo-3-methylphenol, is isolated and purified.

Step 2: Methylation of 2-Bromo-3-methylphenol

  • Preparation: To a solution of 2-bromo-3-methylphenol (1.87 g, 10 mmol) in acetone (50 mL) is added a solution of sodium hydroxide (0.44 g, 11 mmol) in water (5 mL).

  • Methylation: The mixture is stirred at room temperature, and dimethyl sulfate (1.39 g, 11 mmol) is added dropwise. The reaction mixture is then heated to reflux for 3 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with 1M NaOH (2 x 20 mL) and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation to yield this compound.

Established Synthetic Route: Sandmeyer Reaction of 2-Methoxy-3-methylaniline

This established route involves the formation of a diazonium salt from 2-methoxy-3-methylaniline, followed by a copper-catalyzed bromination.

  • Diazotization: 2-Methoxy-3-methylaniline (1.37 g, 10 mmol) is dissolved in a mixture of water (20 mL) and 48% hydrobromic acid (5 mL). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.58 g, 11 mmol) is dissolved in 48% hydrobromic acid (5 mL). The cold diazonium salt solution is added slowly to this solution with vigorous stirring.

  • Isolation: The reaction is allowed to warm to room temperature and stirred for 1 hour. The mixture is then extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with 1M NaOH (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in both the new and established synthetic routes.

new_route start 3-Methylphenol reagent1 NBS intermediate 2-Bromo-3-methylphenol reagent2 Dimethyl Sulfate, NaOH reagent1->intermediate Bromination product This compound reagent2->product Methylation

Caption: The new, two-step synthetic route to the target compound.

established_route start 2-Methoxy-3-methylaniline reagent1 NaNO2, HBr (0-5°C) intermediate Diazonium Salt reagent2 CuBr reagent1->intermediate Diazotization product This compound reagent2->product Sandmeyer Reaction workflow cluster_new New Synthetic Route cluster_established Established Sandmeyer Route a1 Starting Material: 2-Bromo-3-methylphenol a2 Methylation (Dimethyl Sulfate) a1->a2 a3 Purification (Distillation) a2->a3 product Final Product: This compound a3->product b1 Starting Material: 2-Methoxy-3-methylaniline b2 Diazotization & Sandmeyer (NaNO2, HBr, CuBr) b1->b2 b3 Purification (Chromatography) b2->b3 b3->product analysis Comparative Analysis: - Yield - Purity - Time - Safety product->analysis

A Comparative Guide to the Analysis of Impurities in Commercial 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Potential Impurity Profile

The impurity profile of a commercial chemical is often a reflection of its synthetic pathway. For 1-Bromo-2-methoxy-3-methylbenzene, impurities may arise from unreacted starting materials, byproducts of the primary reaction, or subsequent degradation. Potential impurities could include positional isomers, starting materials from the bromination or methoxylation steps, and related compounds.

Comparative Analysis of Analytical Methods

The selection of an analytical method for impurity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis such as sensitivity and accuracy.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.[1][2]

Analytical Method Principle Applicability for this compound Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.[1]Highly suitable for non-volatile and thermally labile compounds. A reverse-phase method would be appropriate.[1]High resolution and sensitivity, suitable for quantification.Requires solubility in the mobile phase.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[1]Applicable as the target compound is a substituted benzene and likely to be volatile and thermally stable.[1]Excellent for separating volatile isomers and byproducts.Not suitable for non-volatile or thermally unstable impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantification based on the signal intensity relative to a certified reference standard.[1]Provides structural confirmation of the main component and impurities.Provides both qualitative and quantitative data without the need for identical standards for each impurity.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is adapted from established methods for analyzing related aromatic compounds.[1][3][4]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 220 nm and 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]

Gas Chromatography (GC) Method for Volatile Impurities

This protocol is based on general procedures for the analysis of volatile organic compounds.[1][5]

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in a suitable solvent like dichloromethane or hexane to a final concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis: Purity is assessed by the area percent method, where the area of the main peak is compared to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This protocol provides a method for determining the absolute purity against a certified internal standard.[1]

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and about 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: ¹H NMR.

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard.

Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in commercial this compound.

Impurity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_2 Quantification & Reporting Sample Commercial this compound Preparation Prepare solutions for HPLC, GC, and qNMR Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC GC GC-FID Analysis Preparation->GC NMR ¹H NMR Analysis Preparation->NMR Quantification Quantify Impurities (Area % or qNMR) HPLC->Quantification GC->Quantification NMR->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: Workflow for the analysis of impurities in this compound.

Alternative Compounds

For applications where high purity is critical and the commercial grade of this compound proves insufficient, considering alternative building blocks may be necessary. The choice of an alternative will be highly dependent on the specific synthetic route and desired final product. Some commercially available isomers and related compounds include:

  • 1-Bromo-3-methoxybenzene[3][6]

  • 1-Bromo-4-methoxy-2-methylbenzene[7]

  • 2-Bromo-1-methoxy-3-methylbenzene[8]

  • 1-Bromo-2-methoxy-3-nitrobenzene[9][10]

Each of these alternatives would require a similar impurity analysis to establish its suitability for a given application.

This guide provides a framework for the systematic analysis of impurities in commercial this compound. By employing these comparative analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Comparative Analysis of Biologically Active Compounds Derived from 1-Bromo-2-methoxy-3-methylbenzene: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of studies focused on the synthesis and comparative biological evaluation of a series of compounds directly derived from 1-bromo-2-methoxy-3-methylbenzene. While this specific aromatic compound is commercially available and possesses reactive sites amenable to chemical modification, it does not appear to have been extensively utilized as a starting material for the generation of libraries of bioactive molecules in the public domain.

The scientific literature does, however, contain extensive research on the biological activities of compounds derived from structurally related bromo-methoxy-benzene scaffolds. These studies provide valuable insights into the potential for discovering bioactive molecules within this chemical space.

Insights from Structurally Related Compounds:

  • Anticancer and Antimicrobial Potential: Research on other bromophenol derivatives has demonstrated significant antioxidant and anticancer activities. For instance, certain methylated and acetylated bromophenols have been shown to ameliorate oxidative damage and induce apoptosis in cancer cell lines. While not directly derived from this compound, these findings suggest that the combination of bromo and methoxy substituents on a benzene ring can be a fruitful area for anticancer drug discovery.

  • Synthetic Intermediates for Complex Molecules: A closely related compound, 1-bromo-2-((methoxymethoxy)methyl)benzene, is recognized as a versatile intermediate in the synthesis of more complex molecules, including anthracene derivatives with potential antitumor properties.[1] The synthetic strategies employed for this related compound, such as Suzuki and Sonogashira coupling reactions, could theoretically be applied to this compound to generate a diverse range of derivatives for biological screening.

  • Anti-inflammatory Activity: The broader class of small molecule compounds containing bromo and methoxy functionalities has been investigated for anti-inflammatory properties. These studies often focus on the inhibition of key inflammatory mediators and signaling pathways.

Potential Synthetic Pathways for Derivatization:

The structure of this compound offers several avenues for chemical modification to generate a library of compounds for biological evaluation. The presence of the bromine atom is particularly advantageous for modern cross-coupling reactions.

A general workflow for the synthesis and evaluation of derivatives could involve:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis start 1-Bromo-2-methoxy- 3-methylbenzene reaction Cross-Coupling Reaction (e.g., Suzuki, Heck) start->reaction derivatives Library of Derivatives reaction->derivatives assays Biological Assays (e.g., Anticancer, Antimicrobial) derivatives->assays data Activity Data (e.g., IC50, MIC) assays->data sar Structure-Activity Relationship (SAR) data->sar

Caption: A potential workflow for generating and testing derivatives.

Experimental Protocols for Potential Future Studies:

Should research be undertaken to synthesize and evaluate derivatives of this compound, the following experimental protocols for common biological assays would be relevant.

Table 1: Exemplar Experimental Protocols for Biological Activity Screening

Assay TypeExperimental Protocol
Anticancer Activity (MTT Assay) 1. Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. 2. Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 hours). 3. MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. 4. Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). 5. Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
Antimicrobial Activity (Broth Microdilution) 1. Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared. 2. Compound Dilution: The synthesized compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the microbial suspension. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). 5. MIC Determination: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth, is determined by visual inspection or by measuring optical density.
Anti-inflammatory Activity (NO Inhibition Assay) 1. Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured. 2. Compound Treatment and Stimulation: Cells are pre-treated with the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS). 3. Nitrite Measurement: After incubation, the amount of nitric oxide (NO) produced is quantified by measuring the nitrite concentration in the culture supernatant using the Griess reagent. 4. Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions:

While there is a lack of specific data on the biological activities of compounds derived from this compound, the broader literature on related structures suggests that this is a promising, yet underexplored, area of medicinal chemistry. Future research efforts could focus on the systematic synthesis of a library of derivatives from this starting material, followed by comprehensive biological screening. Such studies would be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development. The application of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, would facilitate the efficient generation of a diverse set of molecules for evaluation.

References

cost-benefit analysis of different synthetic pathways for 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of different synthetic pathways for the production of 1-Bromo-2-methoxy-3-methylbenzene, a key intermediate in various pharmaceutical and organic synthesis applications. The comparison focuses on objectivity, supported by experimental data where available, to aid in the selection of the most efficient and economical route.

Executive Summary

Three potential synthetic pathways have been evaluated for the synthesis of this compound. The analysis, based on factors such as starting material cost, reagent cost, reaction yield, and complexity, suggests that the Sandmeyer reaction of 2-methoxy-3-methylaniline (Pathway 2) is the most promising and cost-effective route. Direct bromination of 2,3-dimethylanisole (Pathway 1) and ortho-lithiation strategies present significant challenges in achieving the desired regioselectivity.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the most viable synthetic pathways.

ParameterPathway 1: Bromination of 2,3-DimethylanisolePathway 2: Sandmeyer Reaction of 2-methoxy-3-methylaniline
Starting Material 2,3-Dimethylanisole2-methoxy-3-methylaniline
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileSodium Nitrite, Copper(I) Bromide, Hydrobromic Acid
Reported Yield High (for 4-bromo isomer)[1][2]Moderate to Good (typically 50-80%)[3]
Estimated Cost of Starting Material (per gram) ~$1.94 (for 50g)~$22.08 (for 25g)[4]
Estimated Reagent Cost (per gram of product) ModerateLow to Moderate
Regioselectivity Poor for the desired isomer[1][2]High
Scalability ModerateHigh
Safety Concerns NBS is a lachrymator.Diazonium salts can be explosive if isolated.

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

G cluster_0 Synthetic Strategies cluster_1 Pathway 1 cluster_2 Pathway 2 start Target: this compound P1_start 2,3-Dimethylanisole P2_start 2-methoxy-3-methylaniline P1_reagent NBS, Acetonitrile P1_start->P1_reagent Bromination P1_product Mixture of Isomers (mainly 4-bromo) P1_reagent->P1_product P1_product->start Low Yield of Desired Product P2_reagent 1. NaNO2, HBr 2. CuBr P2_start->P2_reagent Sandmeyer Reaction P2_product This compound P2_reagent->P2_product P2_product->start Viable Route G start 2-methoxy-3-methylaniline diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product This compound sandmeyer->product

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-methoxy-3-methylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-Bromo-2-methoxy-3-methylbenzene, a halogenated aromatic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Essential Safety and Logistical Information

The primary route for the disposal of this compound is through a licensed professional waste disposal service.[1][2] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Incineration at a licensed facility equipped with afterburners and scrubbers is a potential disposal method.[1][3] Under no circumstances should this chemical be disposed of down the drain, as it can be harmful to aquatic life.[1]

Contaminated materials, such as gloves, pipette tips, and absorbent pads, must be treated as hazardous waste and disposed of accordingly in a clearly labeled, sealed container.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below provides hazard classifications for similar brominated compounds, which should be used as a conservative reference.

Hazard CategoryClassificationSource
Acute Toxicity, OralCategory 4[4]
Acute Toxicity, DermalCategory 4[4]
Acute Toxicity, InhalationCategory 4[4]
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/IrritationCategory 2A[2]
Water Hazard Class (WGK)WGK 3 (highly hazardous to water)[1]

Experimental Protocols

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound.[1]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Crucially, halogenated solvent waste must be kept separate from non-halogenated organic waste.[5][6][7][8] Mixing these waste streams can significantly increase disposal costs and complexity.[5][6][8]

  • Container Labeling: Label the waste container with "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages.[5][7] The label should also indicate the relevant hazards (e.g., Flammable, Toxic).[5]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, within secondary containment.[6][9] Do not fill containers beyond 90% capacity to allow for expansion.[4]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service.

Spill Management Protocol:

  • Evacuate: In the event of a spill, immediately evacuate personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, close lab doors and windows to allow the chemical hood to exhaust vapors from the area.[7]

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, for larger spills, respiratory protection.[4]

  • Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][4][6]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, sealed, and labeled hazardous waste container.[1][4][6]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[4] For large or highly toxic spills, call emergency services.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal cluster_2 Spill Emergency start Generate 1-Bromo-2-methoxy- 3-methylbenzene Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Designated, Compatible, and Sealed Container segregate->container label_container Label Container: 'Halogenated Organic Waste' + Contents & Hazards container->label_container store Store in a Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Professional Waste Disposal Service contact_ehs->disposal evacuate Evacuate Area spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect Absorbed Material into Hazardous Waste Container contain->collect_spill collect_spill->label_container report_spill Report to EHS collect_spill->report_spill

References

Essential Safety and Operational Guide for 1-Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "1-Bromo-2-methoxy-3-methylbenzene" was not located. The following guidance is based on the safety profiles of structurally similar chemicals, such as 3-Bromoanisole, and established best practices for handling halogenated aromatic compounds. This information is for illustrative and educational purposes. Professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar halogenated aromatic compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation/Corrosion: Can cause skin irritation.[2][3][4][5]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

  • Combustibility: May be a combustible liquid.[3][6]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is essential.[3]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[3]Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[3]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: Safe Handling Protocol

This step-by-step protocol ensures the safe handling of this compound from receipt to use.

1. Pre-Handling Preparations:

  • Consult SDS: Obtain and thoroughly read the specific Safety Data Sheet for this compound.

  • Designate Area: All work with this chemical should be confined to a properly functioning and certified laboratory chemical fume hood.[7] The designated area should be clearly marked.[7]

  • Assemble PPE: Ensure all required personal protective equipment is available and in good condition.

  • Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for halogenated organic compounds. This should include absorbent pads and a sealed container for waste.

2. Handling the Chemical:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Place all necessary equipment and reagents within the fume hood.[3]

  • Chemical Transfer: Carefully measure and transfer the required amount of the chemical. Use appropriate tools like glass pipettes or syringes to minimize the risk of spills.

  • Perform Experiment: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.

3. Post-Handling Procedures:

  • Decontaminate: Wipe down the immediate work area and equipment after each use to prevent the accumulation of chemical residue.[7]

  • Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]

  • Personal Hygiene: Upon leaving the designated area, remove any contaminated PPE and wash hands thoroughly with soap and water.[7]

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Dedicated Container: Halogenated organic waste must be collected separately from non-halogenated waste.[3][8][9] Use a designated, properly labeled, and leak-proof waste container.[8][10]

  • Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of its contents.[8] Do not use abbreviations or chemical formulas.[8]

2. Waste Collection:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[3]

  • Spill Debris: Place all spill cleanup materials into a sealed, labeled container for disposal.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[8]

3. Final Disposal:

  • Institutional Procedures: Follow your institution's hazardous waste disposal procedures.

  • Storage Pending Disposal: Store the sealed waste container in a designated satellite accumulation area.

  • Prohibited Disposal: Under no circumstances should halogenated organic liquids be disposed of down a sink or other sewage drain.[7][8]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound A 1. Pre-Handling - Review SDS - Designate Area - Assemble PPE - Prepare Spill Kit B 2. Handling - Work in Fume Hood - Careful Transfer - Perform Experiment A->B C 3. Post-Handling - Decontaminate Area - Proper Storage - Personal Hygiene B->C D 4. Waste Segregation - Designated Halogenated  Waste Container - Proper Labeling C->D E 5. Waste Collection - Collect Rinsate - Contain Spill Debris - Keep Container Closed D->E F 6. Final Disposal - Follow Institutional Protocol - Store in Accumulation Area - No Drain Disposal E->F

Caption: Workflow for the safe handling and disposal of this compound.

References

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1-Bromo-2-methoxy-3-methylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.